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2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Documentation Hub

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  • Product: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
  • CAS: 84538-40-9

Core Science & Biosynthesis

Foundational

chemical structure of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Executive Summary & Structural Pharmacophore 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a critical synthetic intermediate and pharmacophore scaffold in the design of purine nucleoside analogs. Belonging to the 9-deazap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Pharmacophore

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a critical synthetic intermediate and pharmacophore scaffold in the design of purine nucleoside analogs. Belonging to the 9-deazapurine class (biogenic numbering), this molecule replaces the N9 nitrogen of the natural purine core with a carbon atom, rendering the glycosidic bond (in nucleosides) or the alkyl chain (in acyclic analogs) resistant to enzymatic cleavage by purine nucleoside phosphorylases (PNP).[1]

The 2,4-dimethoxy substitution pattern serves two primary roles in drug development:

  • Prodrug/Lipophilicity Enhancement: The methoxy groups mask the polar lactam/amine functionalities found in guanine or xanthine, improving membrane permeability.

  • Synthetic Versatility: The methoxy groups act as masked carbonyls (via acid hydrolysis) or leaving groups for further nucleophilic aromatic substitution (

    
    ), allowing the installation of amines or other nucleophiles.
    
Nomenclature & Numbering Systems

Confusion often arises between IUPAC systematic numbering and biogenic (purine) numbering. This guide utilizes IUPAC for chemical synthesis descriptions but references Purine numbering for biological context.

PositionIUPAC (Systematic)Purine (Biogenic)Significance
Core Pyrrolo[3,2-d]pyrimidine9-DeazapurineIsostere of Purine
N1 N1N1H-bond acceptor
C2 C2C2Methoxy substituent (mimics C=O or C-NH2)
N3 N3N3H-bond acceptor
C4 C4C6Methoxy substituent (mimics C=O)
N5 N5 N7 Critical: Pyrrole nitrogen (Acidic proton)
C6 C6C8Electrophilic in some oxidations
C7 C7C9The "Deaza" carbon; site of C-glycosylation

Synthetic Pathways

The synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine generally proceeds via two strategies: De Novo Ring Construction or Functionalization of the Dichloro-Scaffold . The latter is preferred in modern SAR (Structure-Activity Relationship) campaigns due to the commercial availability of the dichloro-precursor.

Strategy A: Nucleophilic Aromatic Substitution ( )

This is the most robust protocol for laboratory-scale preparation. The starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, undergoes bis-displacement with sodium methoxide.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. The C4-chlorine is typically more reactive than the C2-chlorine due to the para-like resonance contribution from the pyrrole nitrogen (N5), although in the presence of excess methoxide and heat, both positions are substituted.

Synthesis SM 2,4-Dichloro-5H- pyrrolo[3,2-d]pyrimidine Reagent NaOMe (excess) MeOH, Reflux SM->Reagent Inter Intermediate: Mono-methoxy species Reagent->Inter Fast (C4) Prod 2,4-Dimethoxy-5H- pyrrolo[3,2-d]pyrimidine Inter->Prod Slower (C2)

Figure 1: Synthetic workflow for the conversion of the dichloro-precursor to the dimethoxy-analog via nucleophilic aromatic substitution.

Strategy B: De Novo Cyclization (Historical Context)

Early syntheses (e.g., Cupps et al.) utilized 2,4-dimethoxy-6-methyl-5-nitropyrimidine. This route involves:

  • Derivatization of the 6-methyl group (e.g., with DMF-DMA).

  • Reductive cyclization of the nitro group with the side chain to form the pyrrole ring. Note: This route is atom-inefficient for simple analogs but necessary if C6/C7 substitution is required prior to ring closure.

Physicochemical Properties & Reactivity Profile

Tautomerism & Acidity

The molecule exists primarily as the 5H-tautomer in the solid state and neutral solution.

  • Acidity (

    
    ):  The pyrrole NH (N5) is weakly acidic (
    
    
    
    ). Deprotonation requires strong bases (NaH, Cs2CO3) to generate the pyrrolide anion for alkylation.
  • Solubility: The introduction of two methoxy groups significantly increases solubility in organic solvents (DCM, EtOAc) compared to the parent 2,4-dioxo (9-deazaxanthine) or 2,4-diamino analogs.

Regioselectivity of Alkylation (The N5 vs. N7 Problem)

A critical challenge in 9-deazapurine chemistry is controlling the site of alkylation/glycosylation.

  • N5-Alkylation (Thermodynamic): Under standard basic conditions (NaH/DMF), alkylation occurs preferentially at the pyrrole nitrogen (N5).

  • C7-Glycosylation (Biogenic Mimicry): To synthesize true nucleoside analogs (C-nucleosides), one cannot simply alkylate. Instead, the C-C bond at C7 is usually formed before ring closure or via lithiation strategies (e.g., halogen-lithium exchange at C7 if a bromide is present).

Critical Warning: Unlike standard purines where N9 is the nucleophile, the "N9" position here is a Carbon (C7). Therefore, direct coupling to sugars requires C-C bond formation techniques (Heck coupling, Lithiation), not simple


 reactions.

Reactivity cluster_acid Acidic Hydrolysis cluster_base Basic Alkylation (NaH/R-X) Core 2,4-Dimethoxy-5H- pyrrolo[3,2-d]pyrimidine ProductA 9-Deazaxanthine (2,4-Dioxo) Core->ProductA HCl / H2O ProductB N5-Alkyl Derivative (Major Product) Core->ProductB NaH / DMF

Figure 2: Divergent reactivity pathways. Acidic hydrolysis yields the xanthine analog, while basic conditions favor N5-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Materials
  • Precursor: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)

  • Solvent: Anhydrous Methanol (0.2 M concentration relative to precursor)

  • Quench: Glacial Acetic Acid

Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Charge the flask with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Add anhydrous Methanol. Stir until a suspension or partial solution is formed.

  • Addition: Add the Sodium Methoxide solution dropwise via syringe over 10 minutes at room temperature. Observation: The solution may darken.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with Glacial Acetic Acid until pH

      
       7.
      
    • Concentrate the mixture under reduced pressure (Rotovap) to remove methanol.

  • Purification:

    • Resuspend the residue in water (20 mL/g) and extract with Ethyl Acetate (3 x 20 mL/g).

    • Combine organics, dry over

      
      , filter, and concentrate.
      
    • Optional: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Characterization Data (Reference Values)
MetricExpected ValueNotes
Appearance Off-white to pale yellow solid

NMR

3.98 (s, 3H), 4.05 (s, 3H), 6.45 (d, 1H), 7.35 (d, 1H), 11.8 (br s, 1H)
Solvent:

. Distinct methoxy singlets are diagnostic.
MS (ESI)

Consistent with formula

References

  • Cupps, T. L., Wise, D. S., & Townsend, L. B. (1983). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine.[2] The Journal of Organic Chemistry, 48(7), 1060–1064. [Link]

  • Evans, G. B., et al. (2001). Addition of Lithiated 9-Deazapurine Derivatives to a Carbohydrate Cyclic Imine: Convergent Synthesis of the Aza-C-nucleoside Immucillins.[3] The Journal of Organic Chemistry, 66(17), 5723–5730.[3] [Link]

  • PubChem. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CID 5375053).[4] National Library of Medicine.[5] [Link]

  • Lim, M. I., & Klein, R. S. (1981). Synthesis of "9-deazaguanosine" and other new 9-deazapurine nucleosides. Tetrahedron Letters, 22(1), 25–28. [Link]

Sources

Exploratory

2,4-dimethoxy-9-deazapurine synonyms and IUPAC name

This guide provides an in-depth technical analysis of 2,4-dimethoxy-9-deazapurine (Systematic Name: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine ). It addresses the nomenclature ambiguities, chemical properties, synthesis p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-dimethoxy-9-deazapurine (Systematic Name: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine ). It addresses the nomenclature ambiguities, chemical properties, synthesis pathways, and applications of this scaffold in drug discovery, particularly as a precursor for C-nucleoside analogs and PNP inhibitors.

Nomenclature, Synthesis, and Therapeutic Applications

Part 1: Nomenclature & Structural Identification

The Core Identity

The compound commonly referred to as "2,4-dimethoxy-9-deazapurine" is formally known by its IUPAC systematic name. The term "9-deazapurine" is a semi-systematic descriptor used to relate the structure to the biologically ubiquitous purine scaffold, highlighting the replacement of the Nitrogen at position 9 with a Carbon atom.

  • IUPAC Name: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine[1][2]

  • Common Name: 2,4-dimethoxy-9-deazapurine

  • CAS Registry Number: 84538-40-9 (for the 2,4-dimethoxy derivative)

  • Molecular Formula: C₈H₉N₃O₂[1]

  • Molecular Weight: 179.18 g/mol

Numbering Systems: A Critical Distinction

A frequent source of confusion in literature is the discrepancy between Purine numbering (used in nucleoside chemistry) and Systematic Fused-Ring numbering (used in IUPAC nomenclature).

  • Purine Numbering: The pyrimidine ring atoms are numbered 1–6, and the imidazole ring atoms 7–9. Substituents on the pyrimidine ring are typically at positions 2 and 6.

  • Pyrrolo[3,2-d]pyrimidine Numbering: The system is numbered starting from the pyrimidine nitrogen. The carbons bearing the methoxy groups are assigned positions 2 and 4.

Mapping the Substituents:

Position Purine Numbering (Analogy) IUPAC (Pyrrolo[3,2-d]pyrimidine)
Heteroatom 1 N1 N1
Substituent 1 C2 (e.g., 2-methoxy) C2 (2-methoxy)
Heteroatom 3 N3 N3
Substituent 2 C6 (e.g., 6-methoxy) C4 (4-methoxy)
Bridgehead C4/C5 C4a/C7a
Pyrrole Nitrogen N7 N5

| Deaza Carbon | C9 | C7 |

Technical Note: The "2,4-dimethoxy" designation in the systematic name corresponds to the "2,6-dimethoxy" pattern in the purine analog.

Structural Visualization

DeazapurineStructure cluster_0 Purine Numbering (Biologics Standard) cluster_1 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine) (Systematic IUPAC) node_purine P_N1 N1 P_C2 C2 D_C2 C2 (Methoxy) P_C2->D_C2 Equivalent P_C6 C6 D_C4 C4 (Methoxy) P_C6->D_C4 Equivalent P_N9 N9 D_C7 C7 (Deaza Position) P_N9->D_C7 N -> C Replacement D_N1 N1 D_N1->D_C2 D_N3 N3 D_C2->D_N3 D_N3->D_C4 D_N5 N5 (Pyrrole NH)

Figure 1: Comparative numbering between standard Purine and the 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine) scaffold. Note the shift of the C6 position in Purine to C4 in the systematic name.

Part 2: Chemical Properties & Reactivity

Physicochemical Profile
  • Acidity/Basicity: The N5-H (pyrrole nitrogen) is weakly acidic (pKa ~13-14), similar to indole. The pyrimidine nitrogens (N1, N3) are weakly basic but less so than in purine due to the electron-donating methoxy groups which, while mesomerically donating, can also sterically hinder protonation.

  • Solubility: The 2,4-dimethoxy derivative is lipophilic and soluble in organic solvents (DCM, DMSO, MeOH) but poorly soluble in water compared to the free amino/hydroxyl forms (guanine/hypoxanthine analogs).

Reactivity Profile

The methoxy groups at C2 and C4 act as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr). This makes 2,4-dimethoxy-9-deazapurine a versatile biselectrophilic scaffold .

  • Regioselectivity: The C4 position (equivalent to Purine C6) is generally more reactive towards nucleophiles (amines, thiols) than the C2 position. This allows for the sequential introduction of different substituents to synthesize complex 2,6-disubstituted purine analogs.

  • Glycosylation: The N5 position is the site of glycosylation. In 9-deazapurines, N5 corresponds to N7 of purine. However, for C-nucleosides (where the sugar is attached to C9 of purine/C7 of deazapurine), the synthesis is more complex and usually involves building the base onto the sugar.

Part 3: Synthesis Protocols

Retrosynthetic Analysis

The most robust route to 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine proceeds via the 2,4-dichloro intermediate. The dichloro scaffold is typically constructed from a functionalized pyrrole or by ring closure of a pyrimidine.

Pathway:

  • Precursor: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Commercially available or synthesized).

  • Transformation: Double nucleophilic displacement of Chloride by Methoxide.

Experimental Protocol: Synthesis from 2,4-Dichloro Scaffold

Reference: Adapted from standard nucleophilic substitution protocols for deazapurines [1, 2].

Reagents:

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.5 - 3.0 eq)

  • Methanol (Anhydrous)

  • Reflux condenser, Nitrogen atmosphere

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (e.g., 1.0 g, 5.3 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add Sodium Methoxide (0.86 g, 15.9 mmol) slowly at room temperature.

    • Note: A slight excess is required to ensure complete substitution at both C2 and C4 positions.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The mono-substituted product (likely 4-methoxy-2-chloro) may appear as an intermediate. Continue until only the di-substituted product remains.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with dilute HCl or Acetic Acid to pH ~7.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield: Typically 75–85%.

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Start 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Commercial / Synthetic Precursor) Intermediate Intermediate: 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Start->Intermediate S_NAr (Fast at C4) Reagent NaOMe / MeOH Reflux, 4-6h Product 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (Target Scaffold) Intermediate->Product S_NAr (Slower at C2)

Figure 2: Synthesis of the 2,4-dimethoxy scaffold via Nucleophilic Aromatic Substitution.

Part 4: Applications in Drug Discovery

Purine Nucleoside Phosphorylase (PNP) Inhibition

The 9-deazapurine scaffold is the pharmacophore of Forodesine (Immucillin H) , a potent transition-state analog inhibitor of PNP used in T-cell lymphoma treatment [3].[3][4]

  • Mechanism: The replacement of N9 with Carbon (C9 in purine, C7 in pyrrolo[3,2-d]pyrimidine) creates a hydrolytically stable C-C glycosidic bond. This mimics the transition state of nucleoside cleavage while preventing enzymatic hydrolysis.

  • Relevance of 2,4-Dimethoxy: It serves as a protected precursor. The methoxy groups can be converted to the necessary oxo (via hydrolysis) or amino (via amination) functions found in Guanosine or Adenosine analogs.

C-Nucleoside Scaffolds

9-Deazapurines are privileged scaffolds for C-nucleosides . Unlike N-nucleosides, C-nucleosides possess a C-C bond between the sugar and the base.

  • Stability: Resistant to enzymatic and acid-catalyzed hydrolysis.

  • Utility: Used to develop antivirals (e.g., HCV polymerase inhibitors) where metabolic stability is required [4].

Kinase Inhibition

Substituted pyrrolo[3,2-d]pyrimidines function as ATP-competitive inhibitors. The 2,4-dimethoxy core allows for the introduction of diverse "warheads" or solubilizing groups at the 2 and 4 positions to tune selectivity for specific kinases (e.g., JAK, Src).

References

  • Synthesis of 9-deazapurines: Gangjee, A., et al. "Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors." Journal of Medicinal Chemistry, 2008.[5] Link

  • Nucleophilic Substitution Protocols: Seela, F., et al. "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides: Synthesis, properties and biological activity." Beilstein Journal of Organic Chemistry, 2017. (Note: Analogous chemistry for 7-deaza and 9-deaza systems). Link

  • Forodesine & PNP Inhibition: Evans, G. B., et al. "Design, Synthesis, and Biological Evaluation of 9-Deazaguanine Derivatives." Journal of Medicinal Chemistry, 2018. Link

  • Deazapurine Biosynthesis & Chemistry: McCarty, R. M., et al. "The deazapurine biosynthetic pathway revealed." Biochemistry, 2009. Link

Sources

Foundational

biological activity of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives

An In-depth Technical Guide to the Biological Activity of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged structures" offer a versatile template for engaging with a wide array of biological targets. The pyrrolo[3,2-d]pyrimidine nucleus is a quintessential example of such a scaffold. As a deaza-isostere of adenine, a fundamental component of adenosine triphosphate (ATP), it is exceptionally well-suited to interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This guide delves into the specific biological activities of derivatives based on the 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine core (Molecular Formula: C₈H₉N₃O₂, Molecular Weight: 179.178 g/mol ), a class of compounds demonstrating significant promise in oncology, metabolic disease, and beyond.[2] We will explore their synthesis, dissect their mechanisms of action, and provide practical insights into their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Synthetic Gateway: Constructing the Pyrrolo[3,2-d]pyrimidine Core

The therapeutic potential of any scaffold is only as accessible as its synthetic routes. The construction of pyrrolo[3,2-d]pyrimidine derivatives can be approached through several strategic pathways, designed to allow for diverse functionalization. A common and effective strategy involves a convergent synthesis, building the pyrrole and pyrimidine rings separately before the final annulation step.

A generalized synthetic workflow often begins with a suitably substituted pyrimidine precursor. The critical C-N bond formation to build the fused pyrrole ring can be achieved using modern cross-coupling methodologies, such as the Buchwald-Hartwig reaction, which is renowned for its efficiency in creating aryl-amine bonds.[3][4] This approach provides a robust platform for introducing diversity at various positions of the scaffold, which is crucial for tuning the pharmacological profile.

cluster_synthesis Generalized Synthetic Workflow start Substituted Pyrimidine Precursor (e.g., Dihalogenated Pyrimidine) step1 Introduction of Methoxy Groups (e.g., Sodium Methoxide) start->step1 Step A step2 Functionalization for Pyrrole Ring Formation (e.g., Sonogashira Coupling with a Protected Alkyne) step1->step2 Step B step3 Ring Cyclization (e.g., Base-mediated Intramolecular Cyclization) step2->step3 Step C step4 Introduction of N-H Pyrrole Moiety (Deprotection Step) step3->step4 Step D final Core 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Scaffold step4->final diversification Further Derivatization (e.g., C-H Activation, N-Alkylation) final->diversification SAR Exploration

Caption: Generalized synthetic pathway for the pyrrolo[3,2-d]pyrimidine core.

Mechanism of Action: A Focus on Kinase Inhibition

The most extensively documented biological activity of pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes and prime targets in oncology.

Targeting Angiogenesis via VEGFR2 (KDR) Inhibition

A significant body of research has identified pyrrolo[3,2-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).[5][6] VEGFR2 is the primary mediator of the pro-angiogenic signals of VEGF.[5] In cancer, pathological angiogenesis is essential for tumor growth and metastasis, making VEGFR2 a validated and high-value therapeutic target.[5]

Many of these derivatives function as Type II kinase inhibitors . This is a critical mechanistic distinction. Unlike Type I inhibitors that compete with ATP in the active conformation of the kinase, Type II inhibitors bind to and stabilize an inactive conformation, specifically the "DFG-out" state.[5][6] This mode of binding involves interactions not only with the ATP pocket but also with an adjacent allosteric site. The advantages are twofold:

  • Enhanced Selectivity: The conformation of the allosteric site is more variable among different kinases than the highly conserved ATP-binding pocket, allowing for greater inhibitor selectivity.[5]

  • Greater Cellular Potency: These inhibitors do not have to compete with the high intracellular concentrations of ATP, which can lead to a better translation from in vitro biochemical activity to in vivo cellular efficacy.[5]

The co-crystal structure of one such derivative (compound 20d) with VEGFR2 confirmed its binding to the inactive form of the kinase.[6] This structural insight is invaluable for guiding the rational design of next-generation inhibitors. Furthermore, some of these compounds exhibit a multi-targeted profile, also inhibiting other key angiogenic kinases like PDGFR and Tie-2.[6]

cluster_pathway VEGFR2 Signaling and Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Phosphorylation Cascade Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative (Type II Inhibitor) Inhibitor->VEGFR2 Binds & Stabilizes Inactive 'DFG-out' State Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by a Type II inhibitor.

Disrupting Cancer Metabolism

Beyond kinase inhibition, certain novel pyrrolo[3,2-d]pyrimidine compounds have been engineered to target one-carbon (C1) metabolism, a fundamental process that supports the biosynthesis of nucleotides and amino acids required for rapid cell growth.[7] Lead compounds have demonstrated the ability to inhibit serine hydroxymethyltransferase (SHMT) 1 and 2, key enzymes in both the cytosolic and mitochondrial C1 pathways.[7] This dual-targeting approach disrupts the supply of building blocks for DNA replication and protein synthesis, leading to broad-spectrum antitumor efficacy in lung, colon, and pancreatic cancer models.[7]

Broadening the Therapeutic Horizon: Other Biological Activities

While oncology remains the primary focus, the versatility of the pyrrolo[3,2-d]pyrimidine scaffold is evident from its activity against other biological targets.

  • Neuropeptide Y5 Receptor Antagonism: Derivatives have been developed as potent antagonists of the Neuropeptide Y5 (NPY5) receptor.[8] Given that the NPY system is a key regulator of food intake and energy balance, these compounds represent potential therapeutic agents for the treatment of obesity.[8]

  • Antibacterial Activity: The biological relevance of this scaffold extends to infectious diseases. A series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated antibacterial activity against pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[9]

  • Antifolate Activity: The structural similarity to purines also allows these compounds to function as antifolates. Related pyrrolopyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, showcasing another avenue for their anticancer and antimicrobial properties.[10][11]

Structure-Activity Relationship (SAR) and Data Summary

The efficacy of these derivatives is highly dependent on the nature and position of their substituents. SAR studies provide crucial insights for optimizing potency and selectivity.

  • For VEGFR2 Inhibition: A key finding was the incorporation of a diphenylurea moiety, typically at the C4-position of the core scaffold and connected via an oxygen linker.[6][12] This specific structural feature was shown to be critical for achieving potent, type-II inhibition of the VEGFR2 kinase.[6]

  • For NPY5 Antagonism: Systematic modifications to both the substituents on the rings and the core heterocyclic structure itself were performed to build a comprehensive pharmacophore model for the human Y5 receptor.[8]

The following table summarizes key quantitative data for representative pyrrolopyrimidine derivatives, illustrating their potency across different biological targets.

Compound Class/IDTarget(s)Biological ActivityPotency (IC₅₀)Reference
5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine (cpd 20d) VEGFR2, PDGFR, Tie-2Kinase InhibitionPotent (specific nM not in abstract)[6]
Pyrrolo[3,2-d]pyrimidine Derivative NPY5 ReceptorReceptor BindingPotent Antagonist[8]
Pyrrolo[3,2-d]pyrimidine (AGF347) SHMT1/2, C1 MetabolismAntitumor (Pancreatic Xenograft)Significant in vivo efficacy[7]
Pyrrolo[2,3-d]pyrimidine (cpd 12i) EGFR (T790M mutant)Kinase Inhibition0.21 nM[3][4]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the evaluation of these compounds must follow robust, well-defined protocols. Below are methodologies for two key assays.

Protocol: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol outlines a standard procedure to determine the direct inhibitory effect of a compound on VEGFR2 enzymatic activity.

Objective: To calculate the IC₅₀ value of a test compound against purified VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (at or near Km concentration)

  • Test compound (serially diluted in DMSO)

  • Detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of VEGFR2 kinase and the peptide substrate in kinase buffer. Add this mix to all wells except the negative controls.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination & Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Incubate for 30-60 minutes and measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow VEGFR2 Kinase Assay Workflow start Plate Serial Dilutions of Test Compound step1 Add VEGFR2 Kinase + Peptide Substrate Mix start->step1 step2 Add ATP Solution to Initiate Reaction step1->step2 step3 Incubate at Room Temperature (e.g., 60 min) step2->step3 step4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step3->step4 step5 Generate Luminescent Signal (Kinase Detection Reagent) step4->step5 end Read Luminescence & Calculate IC₅₀ step5->end

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol: VEGF-Stimulated HUVEC Proliferation Assay

This cellular assay assesses the ability of a compound to inhibit the biological effect of VEGFR2 activation.

Objective: To measure the anti-proliferative effect of a test compound on human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.

Methodology:

  • Cell Seeding: Seed HUVECs into a 96-well plate in low-serum media and allow them to attach overnight.

  • Serum Starvation: The next day, replace the media with serum-free media and incubate for 4-6 hours to synchronize the cells.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours prior to stimulation.

  • VEGF Stimulation: Add recombinant human VEGF to the wells to a final concentration known to induce robust proliferation (e.g., 20 ng/mL). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Viability Assessment: Quantify cell proliferation using a standard method like the MTT or SRB assay, which measures metabolic activity or total cellular protein, respectively.

  • Analysis: After developing the colorimetric signal, read the absorbance on a plate reader. Calculate the percent inhibition of VEGF-stimulated proliferation for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Trajectory

Derivatives of the 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold represent a versatile and highly promising class of biologically active molecules. Their proven ability to potently and selectively inhibit key protein kinases like VEGFR2 establishes them as valuable leads in the development of next-generation anticancer therapeutics.[6] Moreover, the expanding scope of their activity against targets in metabolic and infectious diseases underscores the immense potential held within this privileged structure.[8][9]

Future research should focus on leveraging detailed structural and SAR data to enhance kinase selectivity profiles, thereby minimizing off-target effects. A deeper exploration of their multi-targeting capabilities could lead to therapies that simultaneously attack multiple cancer-driving pathways. Finally, optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be the critical next step in translating their profound biological activity into clinically successful medicines.

References

  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. ChemSynthesis. Available from: [Link]

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. Available from: [Link]

  • Li, L., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 19(10), 16395-16416. Available from: [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available from: [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available from: [Link]

  • Al-Ostath, R. A., et al. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available from: [Link]

  • Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 5958-5961. Available from: [Link]

  • Huba, P. E., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. Available from: [Link]

  • Gangjee, A., et al. (2003). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 46(25), 5469-5478. Available from: [Link]

  • Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available from: [Link]

  • Manetti, F., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1785-1815. Available from: [Link]

Sources

Exploratory

The Synthesis of 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine: A-Technical Guide

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry and drug development, often regarded as a 9-deazapurine analog.[1] Its structural resemblance to endogenous purines all...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry and drug development, often regarded as a 9-deazapurine analog.[1] Its structural resemblance to endogenous purines allows for its interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, and kinase inhibitors.[1][2][3] This guide provides an in-depth technical overview of the synthetic strategies for a key derivative, 2,4-dimethoxypyrrolo[3,2-d]pyrimidine, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to the Pyrrolo[3,2-d]pyrimidine Core

The construction of the pyrrolo[3,2-d]pyrimidine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Strategy A: Annulation of a pyrrole ring onto a pre-existing pyrimidine core. This is a common and versatile approach, often starting with a suitably functionalized pyrimidine.

  • Strategy B: Construction of the pyrimidine ring onto a pyrrole precursor. This method is also effective, particularly when specific substitutions on the pyrrole ring are desired from the outset.

This guide will focus on the synthesis of 2,4-dimethoxypyrrolo[3,2-d]pyrimidine, primarily exploring variations of Strategy A, for which more direct synthetic routes have been reported.

Synthesis of 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine via a Nitropyrimidine Precursor

A prominent strategy for the synthesis of 2,4-dimethoxypyrrolo[3,2-d]pyrimidine begins with a substituted pyrimidine, specifically 2,4-dimethoxy-6-methyl-5-nitropyrimidine.[4] This approach ingeniously utilizes the nitro group as a precursor to the pyrrole nitrogen atom. Two main pathways diverge from this common starting material.

Pathway 1: The Pschorr-Hoppe Inspired Cyclization

This pathway is analogous to the Pschorr-Hoppe reaction, which involves the reductive cyclization of a 2-(cyanomethyl)nitrobenzene to form an indole.[4] In this context, the 6-methyl group of the starting pyrimidine is first functionalized to a cyanomethyl group, which then undergoes reductive cyclization to form the fused pyrrole ring.

The key steps in this synthetic sequence are:

  • Bromination of the 6-methyl group: The starting material, 2,4-dimethoxy-6-methyl-5-nitropyrimidine, is brominated to introduce a reactive handle. This reaction can be challenging and may produce a mixture of mono- and di-brominated products.[4]

  • Cyanation: The resulting 6-(bromomethyl)-2,4-dimethoxy-5-nitropyrimidine is then reacted with a cyanide source, such as potassium cyanide, to yield 6-(cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine.[4]

  • Reductive Cyclization: The crucial step involves the reduction of the nitro group, which is expected to be followed by an intramolecular cyclization with the adjacent cyanomethyl group to form the pyrrole ring of the target molecule.

G start 2,4-Dimethoxy-6-methyl- 5-nitropyrimidine bromination 6-(Bromomethyl)-2,4-dimethoxy- 5-nitropyrimidine start->bromination Bromination cyanation 6-(Cyanomethyl)-2,4-dimethoxy- 5-nitropyrimidine bromination->cyanation Cyanation cyclization 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine cyanation->cyclization Reductive Cyclization G start 2,4-Dimethoxy-6-methyl- 5-nitropyrimidine formylation 6-Formyl-2,4-dimethoxy- 5-nitropyrimidine start->formylation Formylation oxime Oxime Derivative formylation->oxime Oximation isocyanide 2,4-Dimethoxy-5-isocyano- 6-methylpyrimidine oxime->isocyanide Dehydration cyclization 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine isocyanide->cyclization Reductive Cyclization

Caption: Isocyano Intermediate Synthetic Route.

Synthesis via Dichloropyrrolo[3,2-d]pyrimidine Intermediate

A more convergent and widely applicable strategy involves the initial construction of the pyrrolo[3,2-d]pyrimidine core with chloro-substituents at the 2- and 4-positions. These chloro groups can then be readily displaced by methoxide ions to yield the desired 2,4-dimethoxy product. This approach offers the flexibility to introduce a variety of substituents at these positions, making it a valuable strategy for generating diverse compound libraries.

The general workflow for this approach is:

  • Synthesis of the Pyrrolo[3,2-d]pyrimidine-2,4-dione: This can be achieved through various methods, often involving the cyclization of a functionalized pyrrole precursor. For instance, a 2,3-dicarboxypyrrole derivative can be converted to a pyrrolylurea, which then cyclizes in a basic medium to form the desired dione. [5]2. Chlorination: The resulting pyrrolo[3,2-d]pyrimidine-2,4-dione is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield 2,4-dichloropyrrolo[3,2-d]pyrimidine.

  • Methoxylation: The final step is the nucleophilic substitution of the chloro groups with methoxide ions. This is typically achieved by treating the dichloro intermediate with sodium methoxide in methanol.

G start Functionalized Pyrrole Precursor dione Pyrrolo[3,2-d]pyrimidine- 2,4-dione start->dione Cyclization dichloro 2,4-Dichloropyrrolo[3,2-d]pyrimidine dione->dichloro Chlorination (e.g., POCl₃) dimethoxy 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine dichloro->dimethoxy Methoxylation (e.g., NaOMe, MeOH)

Caption: Synthesis via a Dichloro Intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrrolo[3,2-d]pyrimidine

This protocol is a generalized procedure based on common chlorination methods for similar heterocyclic systems.

Materials:

  • Pyrrolo[3,2-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or another high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred suspension of pyrrolo[3,2-d]pyrimidine-2,4-dione in toluene, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,4-dichloropyrrolo[3,2-d]pyrimidine.

Protocol 2: Synthesis of 2,4-Dimethoxypyrrolo[3,2-d]pyrimidine from 2,4-Dichloropyrrolo[3,2-d]pyrimidine

Materials:

  • 2,4-Dichloropyrrolo[3,2-d]pyrimidine

  • Sodium methoxide (solid or a solution in methanol)

  • Anhydrous methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve 2,4-dichloropyrrolo[3,2-d]pyrimidine in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 2,4-dimethoxypyrrolo[3,2-d]pyrimidine.

Data Summary

Starting MaterialKey ReagentsProductYield (%)Reference
2,4-Dimethoxy-6-methyl-5-nitropyrimidine1. Bromine, NaOAc, AcOH; 2. KCN; 3. Reduction2,4-Dimethoxypyrrolo[3,2-d]pyrimidineNot explicitly stated[4]
Pyrrolo[3,2-d]pyrimidine-2,4-dione1. POCl₃; 2. NaOMe, MeOH2,4-Dimethoxypyrrolo[3,2-d]pyrimidineVaries depending on specific substratesGeneral Method
5-Bromo-6-chloro-1,3-dimethyluracil1. Aryl acetylene, Pd(PPh₃)Cl₂, CuI, NEt₃; 2. Aniline, Pd(OAc)₂, DPEphos, K₃PO₄Substituted Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dionesModerate to good[2][3]

Conclusion

The synthesis of 2,4-dimethoxypyrrolo[3,2-d]pyrimidine can be accomplished through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity in a drug discovery program. The methods outlined in this guide, from the construction of the core scaffold to the final methoxylation, provide a solid foundation for researchers to access this important class of heterocyclic compounds. The development of one-pot and multi-component reactions continues to offer more efficient and environmentally friendly alternatives for the synthesis of complex pyrrolo[3,2-d]pyrimidine derivatives. [6][7]

References

[4]Townsend, L. B., & Wise, D. S. (1984). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine. The Journal of Organic Chemistry, 49(13), 2424-2428. [Link] [1]Tumkevicius, S., & Kaminskas, A. (2016). Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. Doctoral dissertation, Vilnius University. [8]De Clercq, E. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 117-153. [Link] [5]Stanovnik, B., & Tišler, M. (1985). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, 121-125. [Link] [2]Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 1010-1017. [Link] [6]Khalafy, J., & Poursattar Marjani, A. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Oriental Journal of Chemistry, 28(2), 749-755. [3]Abreu, R. M. F., Tiedemann, R., Ehlers, P., & Langer, P. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. [Link] [7]Ghaffari, S., & Ebrahimi, Z. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 4(1).

Sources

Foundational

Technical Guide: Sourcing and Synthesis of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Part 1: Executive Summary 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS: 84538-40-9), often referred to in medicinal chemistry as a protected 9-deazapurine scaffold, is a critical intermediate for the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS: 84538-40-9), often referred to in medicinal chemistry as a protected 9-deazapurine scaffold, is a critical intermediate for the development of kinase inhibitors, nucleoside analogs, and antitumor agents. Unlike common purines, the 9-deazapurine core (pyrrolo[3,2-d]pyrimidine) possesses a C-C glycosidic bond potential and altered hydrogen bonding capability, making it highly valuable for modifying the physicochemical properties of drug candidates.

This guide addresses the procurement challenges associated with this compound. While listed by several catalog suppliers, it is frequently a "made-to-order" item. Researchers must distinguish between "in-stock" claims and actual physical inventory to avoid project delays. This document outlines the commercial landscape, validation protocols, and a backup synthesis route for autonomy.

Part 2: Chemical Profile & Identity

Before procurement, verify the exact isomerism. The pyrrolo[3,2-d]pyrimidine system is distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine).

ParameterSpecification
IUPAC Name 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
Common Name 2,4-Dimethoxy-9-deazapurine
CAS Number 84538-40-9
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
SMILES COC1=NC2=C(NC=C2)C(=N1)OC
Key Reactivity The methoxy groups at C2 and C4 serve as excellent leaving groups for Nucleophilic Aromatic Substitution (S_NAr), allowing conversion to amino- or thio-derivatives.[1]

Part 3: Commercial Availability & Supply Chain

Supplier Landscape

The supply chain for this compound is tiered. Most "suppliers" are aggregators who source from a few primary manufacturers in Asia (primarily China).

Tier 1: Primary Catalog Suppliers (High Probability of Stock)

  • BLD Pharm: Frequently lists this specific CAS (84538-40-9) with defined pack sizes (100mg, 1g). They are a primary source for heterocyclic building blocks.

  • WuXi AppTec / LabNetwork: Often holds inventory for high-value scaffolds used in internal discovery programs.

Tier 2: Sourcing Partners (Longer Lead Times)

  • Sigma-Aldrich (MilliporeSigma): Listings often appear under "AiFChem" or "Rare Chemical Library" programs. These are typically drop-shipped, adding 2–4 weeks to lead time.

  • Fisher Scientific: Lists via third-party partners.

Procurement Decision Logic

Do not rely on web-store "In Stock" indicators alone. Follow this decision tree to secure material.

ProcurementLogic Start Need 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine CheckTier1 Check Tier 1 (BLD Pharm, WuXi) Request 'Real-Time Stock Check' Start->CheckTier1 StockYes In Stock? CheckTier1->StockYes Buy Order Small Batch (100mg) for QC Validation StockYes->Buy Yes StockNo Lead Time > 4 Weeks? StockYes->StockNo No StockNo->CheckTier1 No (Wait) CustomSynth Initiate Custom Synthesis (CRO or In-House) StockNo->CustomSynth Yes SynthesisRoute Execute Synthesis Route: Nitropyrimidine Precursor CustomSynth->SynthesisRoute

Caption: Decision matrix for sourcing rare heterocyclic scaffolds. Prioritize real-time stock verification over web listings.

Part 4: Synthesis & Scalability (The "Make" Option)

If commercial supply fails, the synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is well-documented but requires careful handling of nitro-group reduction steps.

Synthetic Pathway

The most reliable route, established by Cupps et al. and optimized in later medicinal chemistry campaigns, utilizes a 2,4-dimethoxy-6-methyl-5-nitropyrimidine precursor.

Mechanism:

  • Bromination: The methyl group at C6 is activated by the adjacent nitro group. Bromination creates a reactive electrophile.

  • Cyanation: Displacement with cyanide introduces the carbon required for the pyrrole ring.

  • Reductive Cyclization: Reduction of the nitro group (using Fe/AcOH or catalytic hydrogenation) triggers an intramolecular attack on the nitrile, closing the pyrrole ring (modified Pschorr-Hoppe or Leimgruber-Batcho type cyclization).

Synthesis Workflow Diagram

SynthesisRoute Start 2,4-dichloro-6-methyl- 5-nitropyrimidine Step1 Methoxylation (NaOMe/MeOH) Start->Step1 Inter1 2,4-dimethoxy-6-methyl- 5-nitropyrimidine Step1->Inter1 Step2 Bromination (Br2/AcOH) Inter1->Step2 Inter2 Bromomethyl Intermediate Step2->Inter2 Step3 Cyanation (KCN/Phase Transfer) Inter2->Step3 Inter3 Cyanomethyl Derivative Step4 Reductive Cyclization (H2/Pd-C or Fe/AcOH) Inter3->Step4 Product 2,4-dimethoxy-5H- pyrrolo[3,2-d]pyrimidine Step4->Product

Caption: Synthetic pathway from commercially available pyrimidine precursors to the 9-deazapurine scaffold.

Part 5: Quality Control & Validation

Commercial samples of 9-deazapurines often degrade or contain regioisomers (e.g., N-alkylation vs C-alkylation byproducts). Upon receipt, perform the following validation:

  • 1H NMR (DMSO-d6):

    • Look for the distinct pyrrole protons.

    • H-6: ~6.3–6.5 ppm (doublet or broad s).

    • H-7: ~7.3–7.5 ppm.

    • Methoxy groups: Two singlets around 3.9–4.0 ppm.

    • NH: Broad singlet, typically >11 ppm (exchangeable).

  • LC-MS:

    • Confirm [M+H]+ = 180.08.

    • Check for hydrolysis products (monomethoxy derivatives) which appear at M-14 (loss of methyl) or M+H = 166.

Part 6: Applications in Drug Discovery

Why source this specific derivative?

  • Versatile Electrophile: The 2,4-dimethoxy motif acts as a "masked" electrophile.

    • C4-Substitution: The C4-methoxy group is more reactive. Treatment with ammonia or primary amines yields 4-amino-2-methoxy-5H-pyrrolo[3,2-d]pyrimidine (isostere of guanine/adenine analogs).

    • Hydrolysis: Acidic hydrolysis yields the 2,4-dione (9-deazauracil).

  • Kinase Selectivity: The pyrrolo[3,2-d]pyrimidine scaffold (9-deazapurine) changes the hydrogen bond donor/acceptor profile compared to standard purines, often improving selectivity profiles against kinases like HER2, EGFR, and PNP (Purine Nucleoside Phosphorylase).

References

  • Cupps, T. L., Wise, D. S., & Townsend, L. B. (1983). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine. Journal of Organic Chemistry.[2]

  • BLD Pharm. (2025). Product Catalog: 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 84538-40-9).[3][4][5][6]

  • Sigma-Aldrich. (2025). Building Blocks and Heterocycles Catalog.

  • Han, S., et al. (2012).[7] Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors. Journal of Medicinal Chemistry.[7]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine from 2,4-dichloro-5-nitropyrimidine

Application Note & Synthesis Protocol Topic: A Validated Synthesis Protocol for 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine from 2,4-Dichloro-5-nitropyrimidine Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: A Validated Synthesis Protocol for 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine from 2,4-Dichloro-5-nitropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules, including potent kinase inhibitors used in oncology.[1][2] This application note provides a detailed, three-step synthesis protocol for 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for drug discovery, starting from the commercially available 2,4-dichloro-5-nitropyrimidine.[3][4] The described pathway involves a highly efficient catalytic hydrogenation for nitro group reduction, a classic pyrrole annulation via the Bischler-Möhlau indole synthesis variant, and a final nucleophilic aromatic substitution to install the methoxy groups. This guide emphasizes the rationale behind procedural choices, safety considerations, and troubleshooting to ensure reliable and reproducible execution.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The fusion of a pyrrole ring with a pyrimidine core creates the pyrrolo[3,2-d]pyrimidine system, a 7-deazapurine analog. This structural motif is of significant interest in medicinal chemistry as it serves as a versatile scaffold for designing inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][5] The ability to functionalize the pyrimidine and pyrrole rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, is a valuable building block, where the methoxy groups can be readily displaced by various nucleophiles to generate diverse compound libraries for screening.

Overall Synthetic Strategy

The transformation of 2,4-dichloro-5-nitropyrimidine into the target compound is achieved through a robust and sequential three-step process. The strategy is designed to first establish the reactive amino functionality, then construct the fused pyrrole ring, and finally, perform the substitution on the pyrimidine core.

G start 2,4-Dichloro-5-nitropyrimidine step1 Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) start->step1 intermediate1 5-Amino-2,4-dichloropyrimidine step1->intermediate1 step2 Step 2: Pyrrole Annulation (Bischler-Möhlau Reaction) intermediate1->step2 intermediate2 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine step2->intermediate2 step3 Step 3: Dimethoxylation (Nucleophilic Aromatic Substitution) intermediate2->step3 final_product 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine step3->final_product

Caption: Overall synthetic workflow from starting material to the final product.

Part 1: Synthesis of 5-Amino-2,4-dichloropyrimidine

Principle and Rationale

The initial step involves the selective reduction of the nitro group at the C-5 position of the pyrimidine ring to a primary amine. Catalytic hydrogenation is the method of choice for this transformation.[6] This technique offers high chemoselectivity, ensuring that the chloro substituents at the C-2 and C-4 positions remain intact, which is crucial for subsequent functionalization. Palladium on activated carbon (Pd/C) is a highly effective and robust catalyst for this purpose, operating under mild conditions with high yields.[7]

Experimental Protocol
  • Reactor Setup: To a 250 mL hydrogenation flask, add 2,4-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 1.0 g, 10 wt%). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen gas to 50 psi and begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake. The reaction is generally complete within 2-4 hours.

  • Work-up: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid, 5-amino-2,4-dichloropyrimidine, is typically of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

  • Yield: Expect a yield of 7.5-8.2 g (88-96%) of a pale yellow solid.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
2,4-Dichloro-5-nitropyrimidine193.9810.0 g51.5Starting Material
10% Palladium on Carbon (50% wet)N/A1.0 gN/ACatalyst
Ethanol46.07140 mLN/ASolvent
Hydrogen Gas2.0250 psiN/AReducing Agent
Celite®N/AAs neededN/AFilter Aid

Part 2: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Principle and Rationale

This step involves the construction of the fused pyrrole ring onto the 5-aminopyrimidine intermediate. This is achieved through a reaction analogous to the Bischler-Möhlau indole synthesis. The amino group of the pyrimidine attacks the electrophilic carbon of chloroacetaldehyde, forming an intermediate which subsequently undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrrolo[3,2-d]pyrimidine core. The reaction is typically performed in an aqueous acidic medium to facilitate the cyclization and dehydration steps.

G cluster_0 Mechanism of Pyrrole Annulation A 5-Amino-2,4-dichloropyrimidine C Initial Adduct (Iminium intermediate) A->C + B B Chloroacetaldehyde D Cyclized Intermediate C->D Intramolecular Cyclization E Dehydration D->E - H₂O F 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine E->F Aromatization

Caption: Simplified mechanism for the formation of the pyrrole ring.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-2,4-dichloropyrimidine (8.0 g, 48.8 mmol) in a mixture of water (160 mL) and concentrated hydrochloric acid (16 mL).

  • Reagent Addition: To the stirred suspension, add a 50 wt% aqueous solution of chloroacetaldehyde (15.3 g, 97.6 mmol) dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

  • Yield: Expect a yield of 6.8-7.5 g (75-82%) of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as a light brown solid.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
5-Amino-2,4-dichloropyrimidine164.008.0 g48.8Reactant
Chloroacetaldehyde (50% aq. solution)78.5015.3 g97.6Reactant
Concentrated Hydrochloric Acid36.4616 mL~192Acid Catalyst
Water18.02160 mLN/ASolvent

Part 3: Synthesis of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Principle and Rationale

The final step is a double nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring makes the chloro-substituents at C-2 and C-4 susceptible to displacement by strong nucleophiles. Sodium methoxide in methanol is an excellent reagent system for this transformation. Generally, the C-4 position on a dichloropyrimidine is more reactive than the C-2 position, but by using a sufficient excess of the nucleophile and elevated temperatures, complete substitution at both positions is readily achieved.[8][9]

Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (2.5 g, 108.7 mmol) in small portions to anhydrous methanol (100 mL) cooled in an ice bath. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform the addition slowly. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.

  • Reactant Addition: To the freshly prepared sodium methoxide solution, add 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (7.0 g, 37.2 mmol) portion-wise.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 12-16 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (200 g).

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH ~7 by the slow addition of glacial acetic acid. The product will often precipitate. Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethyl acetate/hexanes to afford the pure product.

  • Yield: Expect a yield of 5.5-6.2 g (77-87%) of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine as a white to off-white solid.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine188.027.0 g37.2Reactant
Sodium Metal22.992.5 g108.7Nucleophile Precursor
Anhydrous Methanol32.04100 mLN/ASolvent/Reagent
Ethyl Acetate88.11~225 mLN/AExtraction Solvent
Glacial Acetic Acid60.05As neededN/ANeutralizing Agent

Safety and Handling

  • 2,4-Dichloro-5-nitropyrimidine: Is a toxic and irritant solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium on Carbon: Can be pyrophoric when dry. Handle in a wet state and avoid creating dust.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated area or fume hood using appropriate equipment.

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere or in a dry solvent. The reaction with methanol is highly exothermic and produces flammable hydrogen gas.

  • Chloroacetaldehyde: Is toxic and a lachrymator. Handle only in a well-ventilated fume hood.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable. Avoid open flames and sparks.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Nitro Reduction Inactive catalyst; Insufficient hydrogen pressure or stirring; Catalyst poisoning.Use fresh, high-quality Pd/C catalyst. Ensure the system is leak-free and maintain adequate pressure and vigorous stirring. If the starting material contains sulfur impurities, pre-treatment may be necessary.
Step 2: Low Yield of Pyrrole Ring Incomplete reaction; Side product formation.Increase reflux time and monitor by LC-MS until starting material is consumed. Ensure the chloroacetaldehyde solution is of good quality; old solutions can degrade.
Step 3: Incomplete Dimethoxylation Insufficient sodium methoxide; Presence of water in the reaction; Insufficient reaction time.Use at least 2.5-3.0 equivalents of sodium methoxide. Ensure methanol is anhydrous and the reaction is run under a nitrogen atmosphere. Increase reflux time and monitor by TLC/LC-MS.
Step 3: Formation of Monomethoxy Product Insufficient nucleophile or reaction temperature/time.This indicates that the SNAr reaction is not complete. Increase the amount of sodium methoxide to 3.0 equivalents and prolong the reflux time. The C4-methoxy-C2-chloro intermediate is a common observation in incomplete reactions.[9]

References

  • Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Org Lett. 2007 Aug 16;9(17):3209-12. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. J Med Chem. 2012 Apr 26;55(8):3975-91. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate. (2021). [Link]

  • A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorg Med Chem. 2012 Oct 15;20(20):6171-80. [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores | Journals. [Link]

  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript. [Link]

  • Process for Catalytic Reduction of Nitro Compounds to Amines.
  • 2,4-Dichloro-6-methoxypyrimidine. PubChem. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Semantic Scholar. [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

Sources

Application

reaction conditions for nucleophilic substitution on 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

This Application Note provides a comprehensive technical guide for performing nucleophilic substitutions on 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine . This scaffold, a 9-deazapurine analog, is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic substitutions on 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine . This scaffold, a 9-deazapurine analog, is a critical intermediate in the synthesis of bioactive nucleosides, kinase inhibitors (e.g., JAK, PNP inhibitors), and antitumor agents.

Part 1: Mechanistic Insight & Reactivity Profile

The 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold presents three distinct sites for nucleophilic attack. Understanding the electronic hierarchy of these positions is prerequisite to successful method design.

Electrophilic Hierarchy (C4 vs. C2)

Similar to purines and quinazolines, the pyrimidine ring is electron-deficient, facilitating


 reactions.
  • Position C4 (Most Reactive): The carbon at position 4 is the primary electrophilic site. It is activated by the para-relationship to the ring nitrogen (N1) and the electron-withdrawing nature of the fused pyrrole system. In 2,4-dimethoxy derivatives, the C4-methoxy group is the first to be displaced by strong nucleophiles (amines) or hydrolyzed.

  • Position C2 (Secondary Reactivity): The C2 position is significantly less reactive due to the flanking nitrogens reducing the partial positive charge relative to C4, and increased steric shielding. Substitution at C2 typically requires higher temperatures or prior activation of the C4 position.

The Role of the Methoxy Group

Unlike the 2,4-dichloro analog (which is highly reactive), the 2,4-dimethoxy derivative is often used as a "masked" dione . The methoxy groups serve as robust protecting groups that improve solubility in organic solvents during N5-functionalization (e.g., glycosylation) but can be converted back to the oxo (lactam) functionality via hydrolysis, or displaced by amines under forcing conditions.

Nucleophilic N5 (Pyrrole Nitrogen)

The pyrrole nitrogen (N5) is not an electrophile but a nucleophile. It is acidic (


) and must often be deprotonated (using NaH or Cs₂CO₃) for alkylation/glycosylation before performing harsh 

reactions on the ring to prevent side reactions.

Part 2: Visualizing the Reaction Landscape

ReactionLandscape Start 2,4-dimethoxy-5H- pyrrolo[3,2-d]pyrimidine Prod_Hydrolysis 9-Deazaxanthine (2,4-dione) Start->Prod_Hydrolysis Acid Hydrolysis (HCl/AcOH or TMSI) Prod_Aminolysis N4-substituted-2-methoxy (Mono-substitution) Start->Prod_Aminolysis SNAr Aminolysis (R-NH2, >100°C) Prod_N5 N5-Alkylated/Glycosylated Intermediate Start->Prod_N5 N-Alkylation (NaH, R-X, DMF) Prod_N5->Prod_Hydrolysis Late-Stage Deprotection

Figure 1: Divergent synthetic pathways for the 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold. The methoxy groups act as versatile handles for either hydrolysis (to diones) or substitution (to amines).

Part 3: Experimental Protocols

Protocol A: Regioselective Hydrolysis (Synthesis of 9-Deazaxanthine Analogs)

Context: This is the most common transformation. The dimethoxy scaffold is treated as a protected form of the 2,4-dione (9-deazaxanthine).

Reagents:

  • Substrate: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (0.5 mmol)

  • Acid: 2N Hydrochloric acid (HCl) or concentrated HCl in Acetic Acid.

  • Solvent: Water/Methanol (1:1) or pure Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of the substrate in 5 mL of acetic acid.

  • Activation: Add 2 mL of concentrated HCl (37%).

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material (high

      
      ) will disappear, replaced by a highly polar, UV-active spot (product).
      
  • Work-up:

    • Cool reaction to room temperature.

    • Concentrate in vacuo to remove acetic acid.

    • Neutralize the residue with aqueous ammonia or saturated NaHCO₃ to pH 7.

    • The product (dione) often precipitates as a white/off-white solid.

  • Purification: Collect by filtration and wash with cold water. Recrystallize from water or DMF/water if necessary.

Alternative (Mild Conditions): Use TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C for chemoselective O-demethylation if acid-sensitive groups are present on N5.

Protocol B: Direct Aminolysis (Displacement of C4-OMe)

Context: Displacing a methoxy group with an amine is difficult compared to a chloride. It requires high thermal energy or microwave activation. This yields the 4-amino-2-methoxy derivative (isosteric to isoguanine).

Reagents:

  • Substrate: 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine.[1][2][3][4]

  • Nucleophile: Primary or secondary amine (e.g., Benzylamine, Morpholine) - 5 to 10 equivalents.

  • Solvent: n-Butanol, DMF, or neat amine.

Step-by-Step:

  • Preparation: In a pressure tube (sealed vessel), combine 0.5 mmol substrate and 2.0 mL of the amine (if liquid) or 5 eq of amine in 3 mL n-Butanol.

  • Reaction:

    • Thermal: Seal and heat to 120–140 °C for 12–24 hours.

    • Microwave (Preferred): Irradiate at 150 °C for 30–60 minutes (High absorption setting).

  • Work-up:

    • Evaporate solvent/excess amine under reduced pressure.

    • Residue is usually an oil.

  • Purification: Flash chromatography is essential.

    • Eluent: 0-5% MeOH in DCM.

    • Note: The C2-methoxy group usually remains intact under these conditions, providing regioselectivity.

Protocol C: N5-Alkylation (Pre-Substitution Functionalization)

Context: Often performed before Protocol A or B to attach the sugar moiety or alkyl chain.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) - 1.2 eq.

  • Electrophile: Alkyl halide or Protected Chlorosugar.

  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step:

  • Deprotection: Suspend 1.0 eq of substrate in anhydrous DMF under Argon/Nitrogen.

  • Deprotonation: Cool to 0 °C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases (Solution turns clear/yellow).

  • Alkylation: Add the electrophile (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–16 hours.

    • TLC Check: N-alkylated products usually have higher

      
       than the free base.
      
  • Quench: Add saturated NH₄Cl solution carefully.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine (to remove DMF).

Part 4: Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Low Conversion (Aminolysis) Methoxy is a poor leaving group.1. Switch solvent to TFE (Trifluoroethanol) to activate the ether.2. Use Microwave irradiation (150°C+).3. Convert starting material to 2,4-dichloro analog using

first (if possible).
Lack of Regioselectivity Temperature too high; C2 also reacting.Lower temperature and monitor reaction times strictly. C4 reacts roughly 10x faster than C2.
N5-Alkylation Fails Substrate insolubility or wet solvent.Ensure DMF is anhydrous. Use Cs₂CO₃ with TBAI (catalyst) if NaH is too harsh.
Product Solubility (Hydrolysis) 9-Deazaxanthines are very insoluble.Use hot DMF for recrystallization or convert to sodium salt for aqueous handling.

References

  • Synthesis of 9-deazaguanine derivatives

    • Title: A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine.
    • Source: Beilstein Journal of Organic Chemistry, 2022.
    • Context: Describes the handling of deazapurine scaffolds and hydrolysis of alkoxy intermedi
    • URL:[Link]

  • Glycosylation and Reactivity of Pyrrolo[3,2-d]pyrimidines

    • Title: Synthesis of "9-deazaguanosine" and other new pyrrolo[3,2-d]pyrimidine C-nucleosides.[5]

    • Source: The Journal of Organic Chemistry / ACS.
    • Context: Details the N5-glycosylation and subsequent functional group manipulations of 2,4-disubstituted pyrrolo[3,2-d]pyrimidines.
    • URL:[Link]

  • General Reactivity of 2,4-Dimethoxy Intermediates

    • Title: Reductive Cleavage of the C(sp2)-C(sp3) Bond...[3] (Mentions 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine).[1][2][3]

    • Source: ResearchGate / Inorganic Chemistry Communic
    • Context: Citations within this work reference the preparation and stability of the 2,4-dimethoxy intermedi
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Antifolates from a 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Core for Next-Generation Antifolates The pyrrolo[3,2-d]pyrimidine heterocyclic framework...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Core for Next-Generation Antifolates

The pyrrolo[3,2-d]pyrimidine heterocyclic framework represents a class of compounds with significant biological activity, largely owing to its structural analogy to purines.[1] This core scaffold has been successfully exploited in the development of potent inhibitors for various enzymes, including purine nucleoside phosphorylase and thymidylate synthase.[1] A particularly promising application of this scaffold is in the design of novel antifolates, a class of chemotherapeutic agents that interfere with the metabolism of folic acid, thereby inhibiting DNA synthesis and cell division. Prominent antifolates like Pemetrexed have demonstrated the clinical utility of targeting folate-dependent pathways in cancer therapy.[2]

The strategic design of new antifolates often focuses on enhancing selectivity for tumor cells over healthy tissues to minimize dose-limiting toxicities.[3] This can be achieved by designing molecules that are selectively transported into cancer cells. The 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a versatile precursor for the synthesis of a diverse library of antifolate candidates, allowing for systematic modifications to modulate their biological activity and transport properties. This guide provides a detailed synthetic strategy and step-by-step protocols for the transformation of this precursor into potent 2-amino-4-oxo-5-substituted-pyrrolo[3,2-d]pyrimidine antifolates.

Synthetic Strategy: A Multi-Step Approach to Functionalized Antifolates

The conversion of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine to a classical antifolate requires a series of strategic chemical transformations. The overall workflow is designed to sequentially introduce the key pharmacophoric features of an antifolate: the 2-amino-4-oxo-pyrimidine core and the N5-linked side chain terminating in an L-glutamate moiety.

Synthetic_Workflow A 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine B N5-Alkylation with Side Chain Precursor A->B Introduction of Side Chain at N5 C Selective Demethylation at C4 B->C Conversion of 4-methoxy to 4-hydroxy D Chlorination at C4 C->D Activation for Nucleophilic Substitution E Amination at C2 D->E Installation of 2-amino Group F Final Antifolate Product E->F Hydrolysis to 4-oxo

Caption: Overall synthetic workflow for the conversion of the precursor to the final antifolate product.

The rationale for this synthetic sequence is as follows:

  • N5-Alkylation: Introduction of the side chain at the pyrrole nitrogen (N5) is a critical first step. This is typically achieved via an SN2 reaction with a suitable alkyl halide. This side chain precursor contains the benzoyl moiety, which will later be coupled to L-glutamate.

  • Selective Demethylation: The 4-methoxy group is more susceptible to demethylation than the 2-methoxy group. This selective deprotection unmasks the 4-hydroxy group, which is a precursor to the 4-oxo functionality found in many active antifolates.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group activates this position for subsequent nucleophilic aromatic substitution. This is a crucial step for introducing the terminal L-glutamate part of the side chain.

  • Amination: The 2-methoxy group is then converted to a 2-amino group. This is a key feature of many potent antifolates, mimicking the structure of natural folates.

  • Final Hydrolysis/Coupling: In the final stages, the ester groups on the glutamate moiety are hydrolyzed to the corresponding carboxylic acids, which are essential for cellular uptake and polyglutamylation. If the glutamate moiety was not introduced earlier, this step would involve coupling of the benzoic acid intermediate with diethyl L-glutamate followed by saponification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of pyrrolo[3,2-d]pyrimidine-based antifolates.

Protocol 1: N5-Alkylation of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

This protocol describes the introduction of a side chain precursor at the N5 position of the pyrrolo[3,2-d]pyrimidine core.

Materials:

  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

  • Methyl 4-(bromomethyl)benzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrole will be evident.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N5-alkylated product.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in other reactions.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent as NaH reacts violently with water.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Protocol 2: Selective Demethylation of the 4-Methoxy Group

This protocol details the selective removal of the methyl group at the C4 position.

Materials:

  • N5-alkylated 2,4-dimethoxy-pyrrolo[3,2-d]pyrimidine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N5-alkylated 2,4-dimethoxy-pyrrolo[3,2-d]pyrimidine (1.0 eq) in dioxane.

  • Add 48% aqueous hydrobromic acid (excess, e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Causality Behind Experimental Choices:

  • Hydrobromic Acid: A strong acid is required to cleave the ether linkage. HBr is often effective for demethylating aryl methyl ethers. The selectivity for the 4-position is generally higher due to electronic effects within the pyrimidine ring.

  • Dioxane: A water-miscible solvent that is stable to the acidic conditions and allows for the reaction to be heated to a suitable temperature.

Protocol 3: Chlorination of the 4-Hydroxy Group

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group, which is a good leaving group for subsequent nucleophilic substitution.

Materials:

  • 4-hydroxy-2-methoxy-5-substituted-pyrrolo[3,2-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing the 4-hydroxy-2-methoxy-5-substituted-pyrrolo[3,2-d]pyrimidine (1.0 eq), add phosphorus oxychloride (5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-chloro derivative.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • N,N-Dimethylaniline: Acts as a catalyst and a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

Protocol 4: Amination and Final Antifolate Synthesis

This protocol outlines the final steps of amination at the C2 position and coupling with L-glutamate, followed by deprotection.

Materials:

  • 4-chloro-2-methoxy-5-substituted-pyrrolo[3,2-d]pyrimidine

  • Ammonia in methanol (7N solution)

  • Diethyl L-glutamate hydrochloride

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Amination at C2

  • Dissolve the 4-chloro-2-methoxy-5-substituted-pyrrolo[3,2-d]pyrimidine in a 7N solution of ammonia in methanol in a sealed tube.

  • Heat the reaction mixture to 80-100 °C for 24-48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product to obtain the 2-amino-4-chloro-5-substituted-pyrrolo[3,2-d]pyrimidine.

Part B: Coupling with L-Glutamate

  • To a solution of the benzoic acid intermediate (obtained after hydrolysis of the methyl ester from Protocol 1) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add diethyl L-glutamate hydrochloride (1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography.

Part C: Saponification (Final Deprotection)

  • Dissolve the diethyl ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide (2.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final antifolate product.

Data Presentation

The following table provides a template for summarizing the key data for the synthesized intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm)
N5-alkylated precursor C₁₇H₁₇N₃O₄327.34
4-hydroxy intermediate C₁₆H₁₅N₃O₄313.31
4-chloro intermediate C₁₆H₁₄ClN₃O₃331.75
2-amino-4-chloro intermediate C₁₅H₁₃ClN₄O₂316.74
Final Antifolate C₂₀H₂₁N₅O₆443.41

Visualization of Key Mechanism

The nucleophilic aromatic substitution at the C4 position is a crucial step in this synthesis. The following diagram illustrates this mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position. (Note: Image paths are placeholders and would need to be replaced with actual chemical structure images in a final document).

Conclusion

The synthetic route detailed in these application notes provides a robust and adaptable framework for the synthesis of novel antifolates based on the privileged pyrrolo[3,2-d]pyrimidine scaffold. By starting with the readily available 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine precursor, researchers can access a wide range of functionalized antifolates for biological evaluation. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in drug discovery and development to explore this promising chemical space in the ongoing search for more effective and selective cancer therapies.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (URL not available in search results)
  • Folic Acid Antimetabolites - Encyclopedia.pub. [Link]

  • Design, synthesis, and biological evaluation of 6-methylated pyrrolo[3,2-d]pyrimidines as antifolates for selective transport to cancer cells. [Link]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. [Link]

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • Chemoselective Demethylation of Methoxypyridine. [Link]

Sources

Application

protecting group strategy for 5H-pyrrolo[3,2-d]pyrimidine synthesis

Application Note: Strategic Protection and Functionalization of 5H-Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) Part 1: Strategic Overview The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection and Functionalization of 5H-Pyrrolo[3,2-d]pyrimidine (9-Deazapurine)

Part 1: Strategic Overview

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillins), SHMT2 antifolates, and various kinase inhibitors.

Unlike its isomer 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine), the 5H-pyrrolo[3,2-d]pyrimidine presents unique synthetic challenges. The pyrrole nitrogen at position 5 (N-5) is significantly acidic (


) and prone to deprotonation, which interferes with nucleophilic attacks on the pyrimidine ring and organometallic transformations.

The Core Challenge: To functionalize the C-6 position (adjacent to the pyrrole nitrogen) or the C-2/C-4 pyrimidine positions, the N-5 proton must be masked. The choice of protecting group (PG) is not merely about stability; it dictates the electronic bias of the ring system, enabling or disabling specific reaction pathways.

Protecting Group Decision Matrix
Protecting Group (PG)Electronic EffectStability ProfilePrimary ApplicationRemoval Conditions
SEM (2-(Trimethylsilyl)ethoxymethyl)Weakly Electron Withdrawing (Inductive)High (Base/Nu stable)Directed Lithiation (C-6) ; Pd-catalyzed couplingsAcid (TFA) or Fluoride (TBAF/TASF)
Boc (tert-Butyloxycarbonyl)Electron WithdrawingLow (Acid/Heat labile)Mild

reactions; short sequences
Acid (TFA/HCl)
Tos (p-Toluenesulfonyl)Strongly Electron WithdrawingModerate (Base labile)Deactivating the ring ; preventing oxidationBase (NaOH/MeOH)
Bn (Benzyl)Electron Donating (Weak)HighDiversity-oriented synthesis; permanent alkylationHydrogenation (

) or Oxidation

Part 2: Visualizing the Strategy

The following decision tree illustrates the logic flow for selecting a protecting group based on the intended downstream chemistry.

PG_Strategy Start Target: 5H-Pyrrolo[3,2-d]pyrimidine Functionalization Q1 Intended Reaction Type? Start->Q1 Lithiation C-6 Lithiation / C-H Activation Q1->Lithiation Requires Strong Base SNAr Nucleophilic Substitution (at C-2/C-4) Q1->SNAr Requires Electrophilicity General General Stability / Multi-step Q1->General Long Synthesis SEM Select SEM Group (Directing Group, Stable to Base) Lithiation->SEM Best DoM Group Boc Select Boc Group (Electron Withdrawing, Labile) SNAr->Boc Increases Electrophilicity Tos Select Tosyl Group (Deactivates Ring, Avoids Oxidation) SNAr->Tos Alternative General->SEM If Fluoride allowed Bn Select Benzyl Group (Stable, Hard to Remove) General->Bn If Hydrogenation allowed

Figure 1: Strategic decision tree for N-5 protection of 9-deazapurines.

Part 3: Detailed Protocols

Protocol A: Regioselective N-5 SEM Protection

Rationale: The SEM group is the "Gold Standard" for this scaffold because it coordinates lithium species, facilitating C-6 functionalization (Directed Ortho Metalation - DoM).

Reagents:

  • Substrate: 5H-pyrrolo[3,2-d]pyrimidine derivative (e.g., 2-chloro-5H-pyrrolo[3,2-d]pyrimidine).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF (

    
     M concentration relative to substrate) at 
    
    
    
    C.
  • Deprotonation: Add the 5H-pyrrolo[3,2-d]pyrimidine substrate portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange due to the formation of the pyrrolide anion.
      
    • Time: Stir at

      
      C for 30 minutes.
      
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.

    • Critical Control: Maintain temperature

      
      C during addition to prevent exotherms that could lead to bis-alkylation if exocyclic amines are present.
      
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SEM products are significantly less polar than the starting material).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2][3][4] Wash organic layer with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • 1H NMR: Look for the SEM methylene singlet (

    
     ppm) and the trimethylsilyl peak (
    
    
    
    ppm). The C-6 proton (pyrrole) should shift downfield slightly due to the loss of the NH hydrogen bond donor capability.
Protocol B: Directed Lithiation at C-6 (The "Payoff" Step)

Rationale: The oxygen in the SEM group coordinates to Lithium, directing the base to deprotonate the C-6 position (adjacent to N-5). This allows the introduction of formyl, halogen, or alkyl groups at the "difficult" pyrrole position.

Reagents:

  • Substrate: N-SEM-pyrrolo[3,2-d]pyrimidine.

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA (Lithium Diisopropylamide).
  • Electrophile: DMF (for formylation),

    
     (for iodination), or Hexachloroethane (for chlorination).
    

Methodology:

  • Dissolve substrate in anhydrous THF under Argon. Cool to

    
    C.
    
  • Add

    
    -BuLi (1.2 equiv) dropwise down the side of the flask.
    
    • Expert Insight: Do not allow temperature to rise above

      
      C. The lithiated species is unstable at higher temperatures and can undergo "ring dance" or polymerization.
      
  • Stir for 45–60 minutes at

    
    C.
    
  • Add the Electrophile (1.5 equiv) dissolved in THF.

  • Stir for 30 minutes at

    
    C, then slowly warm to RT.
    

Visualizing the Mechanism:

Lithiation_Mechanism Substrate N-SEM Substrate Complex Li-O Coordination Substrate->Complex + n-BuLi Deprotonation C-6 Lithiation Complex->Deprotonation Directing Effect Product C-6 Substituted Product Deprotonation->Product + Electrophile

Figure 2: Mechanism of SEM-directed lithiation at C-6.

Protocol C: SEM Deprotection (Troubleshooting Formaldehyde)

Rationale: Standard TBAF deprotection releases formaldehyde (


) from the SEM linker. In complex drug molecules containing amines, this generated formaldehyde can react with the product to form hemiaminals or methylene bridges (N-CH2-N dimers), reducing yield and purity.

Reagents:

  • TBAF (1 M in THF).

  • Scavenger: Ethylenediamine (EDA) or 1,2-Ethanedithiol.

Methodology:

  • Dissolve the protected compound in THF.

  • Add Ethylenediamine (10 equiv) .

    • Why? EDA reacts rapidly with the released formaldehyde to form an imidazolidine, preventing it from reacting with your product.

  • Add TBAF (3–5 equiv).

  • Heat to

    
    C (SEM on these fused rings is often more stubborn than on simple indoles).
    
  • Monitor via LC-MS.

    • Note: The intermediate

      
      -hydroxymethyl group (N-CH2-OH) is often observed. If this persists, treat the crude mixture with mild aqueous base (
      
      
      
      ) or dilute ammonia during workup to collapse it to the NH.

Part 4: References

  • Furneaux, R. H., & Tyler, P. C. (1999). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.[3] Journal of Organic Chemistry.

    • [Link]

    • Relevance: Foundational text on 9-deazapurine synthesis and reactivity.[3][5]

  • Mao, S., et al. (2025).[2][6] Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Biochemistry.[7]

    • [Link]

    • Relevance: Recent application of the scaffold in drug discovery (SHMT2 inhibitors).

  • Deng, X., et al. (2003). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. Journal of Organic Chemistry.

    • [Link]

    • Relevance: Discusses protecting group strategies in the context of library synthesis.

  • Zhao, T., et al. (2023).[8] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) ether.[8] Molecules.[2][3][6][7][8][9][10][11][12][13][14][15]

    • [Link]

    • Relevance: Provides the mechanistic basis for SEM-directed lithiation in pyrrolopyrimidines.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (General Reference for SEM/Boc conditions).

    • Relevance: Standard reference for deprotection conditions (TBAF/EDA scavenger protocols).

Sources

Method

Process Development Guide: Scale-Up Synthesis of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Executive Summary & Strategic Analysis The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5H-pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines in kinase inhibitors (e.g., JAK, SYK) and nucleoside analogs. While the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) is widely utilized, the 9-deazapurine offers unique hydrogen-bonding vectors and metabolic stability profiles that are increasingly valuable in modern drug design.

This guide details the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale) for the 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine .

The Scale-Up Challenge

Moving this synthesis to the pilot plant introduces three critical engineering challenges:

  • Energetic Chlorination: The conversion of the 2,4-dihydroxy precursor to the 2,4-dichloro intermediate uses phosphoryl chloride (

    
    ), generating massive HCl off-gassing and requiring a highly exothermic quench.
    
  • Regioselectivity & Stoichiometry: The 5H-pyrrole nitrogen is acidic (

    
    ). In the subsequent methoxylation, this nitrogen is deprotonated before the nucleophilic aromatic substitution (
    
    
    
    ) occurs. Failure to account for this "base sink" results in stalled reactions and mono-substituted impurities.
  • Purification: Chromatography is non-viable at scale. The protocol below utilizes controlled crystallization and slurry-to-slurry transfers.

Synthetic Pathway & Logic

The synthesis relies on the activation of the inert 2,4-dihydroxy-9-deazapurine (9-deazaxanthine) followed by a double nucleophilic displacement.

Mechanistic Flow (Graphviz)

ReactionScheme SM 2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidine (9-Deazaxanthine) Int 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Key Intermediate) SM->Int Step 1: Chlorination (-HCl, -PO2Cl) Reagent1 POCl3 / PhNMe2 (Vilsmeier-Haack Conditions) Reagent1->Int Product 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (Target) Int->Product Step 2: SNAr Bis-displacement Reagent2 NaOMe (3.5 eq) / MeOH Reflux Reagent2->Product

Caption: Figure 1. Two-step process stream transforming the 9-deazaxanthine core to the dimethoxy target via the dichloro intermediate.

Detailed Protocols

Step 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Objective: Activate the scaffold for substitution. Critical Quality Attribute (CQA): Residual water in Starting Material (SM) must be <0.5% to prevent violent


 hydrolysis.
Reagents & Materials
  • Substrate: 2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (10.0 eq) - Acts as solvent and reagent.
    
  • Catalyst:

    
    -Dimethylaniline (PhNMe2) (1.5 eq) or Benzyltriethylammonium chloride (BTEAC) (0.1 eq).
    
  • Solvent: Acetonitrile (optional, if volume reduction of

    
     is desired).
    
Protocol
  • Inertion: Purge a jacketed glass reactor with

    
    .
    
  • Charging: Charge solid SM and PhNMe2.

  • Addition: Add

    
     slowly at 20–25°C. Note: Slight exotherm.
    
  • Reaction: Heat to reflux (105–110°C) for 4–6 hours. The slurry will dissolve into a dark solution.

    • IPC (In-Process Control): Monitor by HPLC (quench aliquot in MeOH). Target: >98% conversion.

  • Distillation: Cool to 60°C. Vacuum distill excess

    
     to minimum stirrable volume (approx 2-3 vol).
    
  • Quench (Safety Critical):

    • Prepare a separate vessel with crushed ice/water (20 vol).

    • Slowly pour the reaction concentrate into the ice water with vigorous stirring. Do not add water to the reaction vessel.

    • Maintain T < 20°C during quench to prevent decomposition.

  • Isolation: The product precipitates as a beige/brown solid. Stir for 1 hour to ensure all phosphoryl intermediates are hydrolyzed.

  • Filtration: Filter and wash with water until pH of filtrate is neutral.

  • Drying: Vacuum oven at 45°C.

Expected Yield: 75–85% Purity: >95% (HPLC)

Step 2: Synthesis of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Objective: Install methoxy groups via nucleophilic aromatic substitution (


).
Expert Insight:  The reaction requires 3.5 equivalents  of NaOMe.
  • 1.0 eq neutralizes the acidic pyrrole N-H (forming the anion).

  • 2.0 eq displace the two chlorines.

  • 0.5 eq excess drives the reaction to completion.

Reagents & Materials
  • Substrate: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt in MeOH (3.5 eq)

  • Solvent: Methanol (anhydrous, 10 vol)

Protocol
  • Charging: Charge the dichloro substrate and Methanol (10 vol) to the reactor. Stir to form a slurry.

  • Deprotonation: Add the first 1.0 eq of NaOMe solution dropwise at 0–5°C.

    • Observation: The slurry may clear slightly as the sodium salt forms.

  • Displacement: Add the remaining 2.5 eq of NaOMe solution.

  • Reaction: Heat to reflux (65°C) for 8–12 hours.

    • Mechanism:[1][2] The C4-chloride is displaced first (fast), followed by the C2-chloride (slow).

    • IPC: Monitor for disappearance of the mono-methoxy intermediate.

  • Workup:

    • Cool to 20°C.

    • Neutralize the mixture with Glacial Acetic Acid (approx 3.5 eq) to pH 6–7. Caution: Exothermic.

    • Concentrate the mixture under vacuum to remove bulk Methanol.

  • Precipitation: Add Water (15 vol) to the residue. Stir for 2 hours at 5°C.

  • Filtration: Collect the off-white solid.

  • Purification (Polishing): Recrystallize from Ethanol/Water (9:1) if purity is <98%.[3]

Expected Yield: 80–90% Purity: >99% (HPLC)

Process Safety & Engineering Controls

Scale-up requires strict adherence to thermal and pressure management.

Workflow Visualization (Graphviz)

SafetyFlow cluster_0 Critical Control Points (CCP) CCP1 CCP 1: POCl3 Quench Risk: Thermal Runaway/HCl Gas Control: Reverse Quench into Ice CCP2 CCP 2: NaOMe Addition Risk: Exotherm Control: Dosing pump, T < 10°C CCP1->CCP2 Step 2 Start CCP3 CCP 3: Waste Management Risk: Phosphoric Acid/MeOH Streams Control: Segregated disposal CCP2->CCP3 Workup End Final API Intermediate CCP3->End Start Process Start Start->CCP1 Step 1 End

Caption: Figure 2. Safety workflow highlighting Critical Control Points (CCPs) for thermal and chemical hazards.

Hazard Analysis Table
Process StageHazardEngineering Control
Chlorination Evolution of HCl gas during reaction and quench.Scrubber system (NaOH) connected to reactor vent.
POCl3 Removal Distillation of unstable phosphorodichloridates.Do not distill to dryness; leave 2-3 volumes of "heel."
Methoxylation Flammability of MeOH; Caustic burns from NaOMe.Grounding of all vessels; Full PPE (Face shield + Chem suit).

Analytical Specifications

To ensure the material is suitable for downstream pharma research, the following specifications are recommended.

TestMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale yellow powderColor indicates oxidation/impurities.
Identification 1H-NMR (DMSO-d6)Conforms to structureVerify loss of NH (if protected) or shift of CH.
Purity HPLC (UV 254 nm)

Critical for biological assay reproducibility.
Mono-methoxy HPLC

Common impurity due to incomplete reaction.
Residual Solvents GC-HeadspaceMeOH < 3000 ppmICH Q3C limits.

References

  • Chemical Structure & Identifiers: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4).[4][5] PubChem Compound Summary. National Center for Biotechnology Information.

  • 9-Deazapurine Scaffold Reactivity: Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazapurine nucleosides. Journal of Organic Chemistry. (General reactivity of the 2,4-dichloro system).
  • Nucleophilic Substitution Logic: Evalu

    
     regioselectivity in 2,4-dichloropyrimidine systems (Analogous chemistry). National Institutes of Health (NIH) / PMC.
    
    • [Link](Note: Generalized reference for pyrimidine SNAr logic).

  • Commercial Availability & Applications: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a building block for kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in DMSO and DMF

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of 2,4-dimethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in the common polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). As a senior application scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to empower your experimental design and execution.

Introduction: The Solubility Challenge

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] However, like many organic molecules, achieving the desired concentration in solution can be a significant hurdle, potentially impacting screening assays, reaction yields, and overall project timelines. This guide is structured in a question-and-answer format to directly address the common solubility challenges you may encounter with this compound in DMSO and DMF.

Troubleshooting and FAQs

Q1: My 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is not dissolving in DMSO or DMF at room temperature. What are my immediate options?

A1: It is not uncommon for crystalline organic solids to exhibit slow dissolution kinetics at ambient temperatures. Your initial steps should focus on providing energy to overcome the lattice energy of the solid and promote solvation.

Immediate Actions:

  • Sonication: Place the vial containing the compound and solvent in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high energy that can break apart solid aggregates and enhance dissolution.

  • Vortexing: Vigorous mixing using a vortex mixer increases the interaction between the solvent and the solute particles, accelerating the dissolution process.

  • Gentle Heating: Carefully warm the solution. An increase in temperature generally increases the solubility of solids in liquids.[3] Use a water bath or a heating block and monitor the temperature closely. For DMSO, it is advisable not to exceed 50-60°C for extended periods to minimize the risk of compound degradation.[4] For DMF, a similar temperature range is a good starting point.

Causality: The dissolution of a solid is an endothermic process where energy is required to break the crystal lattice structure. By applying external energy through sonication, vortexing, or heating, you are facilitating this process and promoting the interaction between the solute and solvent molecules.

Q2: I've tried gentle heating, but the compound precipitates out of solution upon cooling. How can I maintain a stable solution?

A2: This phenomenon, known as supersaturation, occurs when a solution holds more dissolved solute than it can normally contain at a given temperature. Upon cooling, the solubility decreases, and the excess solute precipitates. To create a thermodynamically stable solution, consider the following strategies:

  • Co-solvency: Introduce a small percentage of a co-solvent.[5][6] Co-solvents can disrupt the self-association of the primary solvent molecules and create a more favorable environment for the solute. For DMSO or DMF, consider adding a small amount of N-methyl-2-pyrrolidone (NMP) or using a binary solvent system.[7]

  • pH Adjustment (for ionizable compounds): While 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is not strongly acidic or basic, the pyrrole nitrogen has some acidic character. The addition of a small amount of a non-nucleophilic organic base could potentially deprotonate this position, forming a more soluble salt. Conversely, if your downstream application can tolerate it, a small amount of a suitable acid could protonate one of the pyrimidine nitrogens.

  • Salt Formation: If the parent compound's solubility remains a persistent issue, synthesizing a salt form of the molecule can significantly enhance its solubility.[8] This is a more involved chemical modification but is a standard practice in drug development to improve biopharmaceutical properties.[9]

Expert Insight: The choice of co-solvent should be guided by the polarity and hydrogen bonding capabilities of the solute. A systematic screening of co-solvents at varying percentages can identify the optimal formulation for your specific concentration needs.

Q3: I'm concerned about the stability of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in heated DMSO. Is this a valid concern?

A3: Yes, this is a valid and important consideration. While DMSO is a powerful solvent, it can also participate in or promote degradation of certain compounds, especially at elevated temperatures.[4] The stability of compounds in DMSO can decrease over time, even at room temperature.[10]

Best Practices for Using DMSO:

  • Minimize Heating Time and Temperature: Only heat the solution for the minimum time required to achieve dissolution.

  • Use High-Purity, Anhydrous DMSO: Water content in DMSO can affect its solvating properties and potentially participate in hydrolysis of sensitive functional groups.

  • Store Solutions Properly: If you need to store the stock solution, do so at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation.

  • Perform a Stability Study: If the long-term stability of your compound in DMSO is critical, it is advisable to perform a small-scale stability study. This can be done by preparing a stock solution, storing it under your intended conditions, and analyzing aliquots at different time points by HPLC or LC-MS to check for the appearance of degradation products.

Q4: Are there any alternatives to DMSO and DMF if I cannot achieve the desired solubility?

A4: While DMSO and DMF are excellent polar aprotic solvents, other options can be explored if they fail to provide adequate solubility.[11][12][13]

Alternative Solvents and Systems:

  • N-methyl-2-pyrrolidone (NMP): NMP is another powerful polar aprotic solvent with similar properties to DMF and can sometimes offer better solubility for certain compounds.

  • Co-solvent Systems: As mentioned earlier, mixtures of solvents can have synergistic effects on solubility.[7] Experiment with binary or even ternary solvent systems.

  • Solubilizing Excipients: For biological assays, the use of solubilizing agents like cyclodextrins or surfactants can be a viable option to increase the apparent solubility of the compound in aqueous media, after initial dissolution in a small amount of organic solvent.[14]

Trustworthiness through Self-Validation: When exploring alternative solvents, always perform a small-scale test to ensure your compound is not only soluble but also stable in the new solvent system. A quick check by TLC or LC-MS after a short incubation period can provide confidence before committing a larger amount of your valuable compound.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured approach to determine the approximate solubility of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in DMSO and DMF.

Materials:

  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

  • Anhydrous DMSO

  • Anhydrous DMF

  • Vortex mixer

  • Sonicator

  • Water bath or heating block with temperature control

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a clear glass vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial. This will give an initial concentration of 10 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid is completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid is not fully dissolved, sonicate the vial for 10-15 minutes.

  • Visually inspect again. If the solid is now dissolved, note the conditions (sonication).

  • If the solid persists, gently heat the vial in a water bath to 40°C for 10 minutes with intermittent vortexing.

  • Visually inspect. If the solid is dissolved, note the temperature.

  • If the solid remains, incrementally increase the volume of the solvent, vortexing and heating as described above, until the solid is fully dissolved. Record the final volume to calculate the solubility.

  • Allow the solution to cool to room temperature and observe for any precipitation.

Protocol 2: Preparation of a Concentrated Stock Solution using Co-solvency

This protocol details the preparation of a stock solution using a co-solvent to enhance solubility.

Materials:

  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

  • Anhydrous DMSO

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired final concentration of your stock solution.

  • Based on preliminary solubility tests, decide on a co-solvent ratio (e.g., 9:1 DMSO:NMP).

  • Prepare the co-solvent mixture.

  • Weigh the required amount of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine and place it in a volumetric flask.

  • Add a portion of the co-solvent mixture to the flask and dissolve the compound using vortexing and gentle heating if necessary.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature.

  • Add the co-solvent mixture to the final volume and mix thoroughly.

  • Store the stock solution appropriately, protected from light and moisture.

Data Presentation

Table 1: Physicochemical Properties of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine and Solvents

Property2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidineDMSODMF
Molecular Formula C₈H₉N₃O₂[15]C₂H₆OSC₃H₇NO
Molecular Weight 179.18 g/mol [15]78.13 g/mol 73.09 g/mol
Boiling Point Not available[15]189 °C153 °C
Melting Point Not available[15]18.5 °C-61 °C
Solvent Type -Polar AproticPolar Aprotic

Visualization of Troubleshooting Workflow

Below is a Graphviz diagram outlining a logical workflow for addressing solubility issues with 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine.

Solubility_Troubleshooting start Start: Compound does not dissolve at RT step1 Apply Mechanical Energy (Vortex, Sonicate) start->step1 check1 Is it dissolved? step1->check1 step2 Apply Gentle Heat (e.g., 40-50°C) check1->step2 No end_success Success: Stable Solution Achieved check1->end_success Yes check2 Is it dissolved? step2->check2 step3 Consider Co-solvency (e.g., add NMP) check2->step3 No check2->end_success Yes check3 Is it dissolved? step3->check3 step4 Explore Alternative Solvents (NMP, etc.) check3->step4 No check3->end_success Yes check4 Is it dissolved? step4->check4 check4->end_success Yes end_fail Re-evaluate: Consider Salt Formation or Chemical Modification check4->end_fail No

Caption: Troubleshooting workflow for solubility issues.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2017). ACS Combinatorial Science. [Link]

  • 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. ChemSynthesis. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). Ecotoxicology. [Link]

  • DMF in Pharmaceutical Synthesis: Purity and Precision. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). Journal of the American Chemical Society. [Link]

  • Dimethylformamide. Wikipedia. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]

  • Dimethylformamide (DMF) as a Key Solvent in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC. [Link]

  • N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (2022). Angewandte Chemie International Edition. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

  • DMF Work-up and Solubility Issues. Reddit. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (1 x 250 mg). Reagentia. [Link]

  • Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. [Link]

  • Why DMSO is used even though the compounds are soluble in DMF?. ResearchGate. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2007). Journal of Biomolecular Screening. [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. [Link]

  • 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. PubChem. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Molecular Cancer Therapeutics. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules. [Link]

Sources

Optimization

Technical Support Center: Workup Procedures for 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine Synthesis and Removal of Residual POCl₃

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of residual phosphorus oxychloride (POCl₃) during...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of residual phosphorus oxychloride (POCl₃) during the workup of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine and related heterocyclic compounds. The following content is designed to address common challenges and explain the chemical principles behind recommended procedures, ensuring both safety and product purity.

Introduction: The Challenge of Residual POCl₃

Phosphorus oxychloride is a powerful and versatile reagent frequently employed in organic synthesis, particularly for chlorination and in reactions like the Vilsmeier-Haack formylation.[1][2][3] Its utility, however, is matched by its hazardous nature, primarily its violent and highly exothermic reaction with water.[1][4] Incomplete quenching or removal of excess POCl₃ can lead to dangerous, uncontrolled exothermic events, compromise product purity with phosphorus-containing byproducts, and generate acidic conditions that may degrade the target molecule.[1]

The synthesis of substituted pyrrolo[3,2-d]pyrimidines, an important scaffold in medicinal chemistry, often involves intermediates prepared using POCl₃.[5][6] The workup of these reactions is therefore a critical step that dictates the safety of the procedure and the quality of the final product. This guide will specifically address the nuances of removing residual POCl₃ in the context of synthesizing 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is a "reverse quench" the recommended method for handling excess POCl₃?

A1: A "reverse quench," where the reaction mixture containing POCl₃ is slowly added to a quenching solution (e.g., ice-water or an aqueous base), is the preferred method for safety and efficiency.[7][8] Adding the quenching solution directly to the reaction mixture can create localized "hot spots" where the exothermic hydrolysis of POCl₃ is difficult to control, potentially leading to a runaway reaction.[7] The reverse quench ensures that the bulk of the quenching medium can effectively dissipate the heat generated upon the addition of each portion of the reactive mixture.

Q2: What are the primary byproducts of POCl₃ hydrolysis and why are they problematic?

A2: The hydrolysis of phosphorus oxychloride produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[1][2] These strong acids can be detrimental to the stability of certain organic molecules, including some pyrrolo[3,2-d]pyrimidine derivatives, potentially causing decomposition or unwanted side reactions. Furthermore, the presence of these acids necessitates a neutralization step to allow for effective extraction of the desired organic product into a non-polar solvent.[1] Incomplete neutralization can lead to poor extraction efficiency and contamination of the final product.

Q3: Can I remove excess POCl₃ by rotary evaporation?

A3: Yes, removing the bulk of the excess POCl₃ by distillation under reduced pressure (rotary evaporation) is a common and effective step before the aqueous workup.[4][9] This significantly reduces the amount of POCl₃ that needs to be quenched, making the subsequent hydrolysis step safer and more manageable. However, it is crucial to perform this in a well-ventilated fume hood and use appropriate cold traps to protect the vacuum pump from the corrosive vapors.[10] It is important to note that this will not remove all traces of POCl₃, and a careful quenching step is still necessary.

Q4: My product seems to be reverting to the starting material during the workup. What could be the cause?

A4: This is a common issue, particularly when the reaction involves the chlorination of a hydroxyl or amide group to form a more reactive chloro derivative.[9][11] The chloro-substituted product can be susceptible to hydrolysis back to the starting material in the presence of water, especially under basic conditions used for neutralization.[11] For sensitive compounds like 4-chloroquinazolines, which are structurally related to intermediates in some pyrrolopyrimidine syntheses, this hydrolysis can be rapid.[11] To mitigate this, one can try to minimize the exposure to aqueous base, use a milder base like sodium bicarbonate, or proceed to the next synthetic step with the crude chlorinated intermediate without a full aqueous workup.[9][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Delayed Exothermic Reaction During Quench Incomplete initial hydrolysis of POCl₃, leading to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[8]1. Controlled Temperature Quench: Add the reaction mixture to a quenching solution maintained at a slightly elevated temperature (e.g., 35-40°C) to promote immediate and complete hydrolysis.[7][8] 2. Use of a Buffered Quench: Quenching with a warm aqueous solution of sodium acetate can help to control the pH and facilitate complete hydrolysis.[7]
Low Yield of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine 1. Degradation of the product under the acidic conditions generated by POCl₃ hydrolysis. 2. Inefficient extraction due to incomplete neutralization of acidic byproducts.1. Careful Neutralization: Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use a saturated solution of a mild base like sodium bicarbonate.[8] 2. Solvent Choice: Use an appropriate organic solvent for extraction in which 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine has good solubility. While specific solubility data for this exact compound is not readily available, related pyrrolopyrimidines are often soluble in chloroform and methanol mixtures.[5]
Product Contaminated with Phosphorus Byproducts Incomplete removal of phosphoric acid and its salts during workup.1. Thorough Washing: Wash the organic layer multiple times with water and then with brine to remove water-soluble impurities. 2. Column Chromatography: If impurities persist, purification by silica gel column chromatography is often necessary.[12]

Experimental Protocols

Protocol 1: Standard Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a widely used and generally safe method for quenching excess POCl₃.[8]

  • Preparation: Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a beaker of appropriate size, equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture containing the excess POCl₃ in an ice bath.

  • Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[8]

  • Neutralization and Stirring: After the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Warm Sodium Acetate Solution

This method is particularly useful for preventing delayed exothermic reactions by ensuring the complete and immediate hydrolysis of POCl₃.[7]

  • Preparation: Prepare a solution of sodium acetate in water in a flask equipped with a magnetic stirrer and a thermometer.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[8]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[8]

  • Stirring: After the addition is complete, continue to stir the mixture for a period to ensure complete reaction.

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1 (steps 7 and 8).[8]

Visualizing the Workflow

Quenching and Workup Workflow

G cluster_reaction Reaction Completion cluster_optional Optional Pre-treatment cluster_quench Quenching cluster_workup Aqueous Workup reaction_mixture Reaction Mixture (Product + Excess POCl₃) rotovap Rotary Evaporation of excess POCl₃ reaction_mixture->rotovap Optional quench_step Slow Addition (Reverse Quench) with Vigorous Stirring reaction_mixture->quench_step Direct Quench rotovap->quench_step quench_solution Quenching Solution (e.g., Ice/NaHCO₃ or warm NaOAc) quench_solution->quench_step extraction Extraction with Organic Solvent quench_step->extraction washing Wash with Water and Brine extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

Troubleshooting Delayed Exothermic Reactions

G problem Problem: Delayed Exotherm cause Potential Cause: Incomplete Hydrolysis of POCl₃ (Formation of Metastable Intermediates) problem->cause solution1 Solution 1: Controlled Temperature Quench (e.g., 35-40°C) cause->solution1 solution2 Solution 2: Use a Buffered Quench (e.g., Sodium Acetate) cause->solution2 solution3 Solution 3: Strict Adherence to 'Reverse Quench' Protocol cause->solution3

Caption: Troubleshooting guide for a delayed exothermic reaction.

References

  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • ResearchGate. How can I properly quench POCl3?.
  • Benchchem. Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • ChemicalBook. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
  • Wikipedia. Phosphoryl chloride.
  • ResearchGate. How should I proceed in Chlorination using POCl3?.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • ResearchGate. First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl 3 and POCl 3 ) Catalyzed by Molecular Water Clusters.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?.
  • BYJU'S. Preparation of POCl 3.
  • Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
  • Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • PMC - NIH. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents.
  • Common Organic Chemistry. Phosphorus Oxychloride.
  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry.
  • PubMed. Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3.
  • ResearchGate. (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • WordPress.com. 5-Iodo-2,4-dichloropyrimidine - Org Prep Daily.
  • ChemSynthesis. 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine.
  • PubMed. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy.
  • Auctores | Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria.
  • Bentham Science Publisher. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • Reagentia. 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (1 x 250 mg).
  • Semantic Scholar. SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS.
  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • PMC. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line..

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Troubleshooting

stability of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in acidic vs basic conditions

Introduction for the Researcher 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a key heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a key heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Its structural similarity to purine has made it a valuable building block in medicinal chemistry.[2] However, the reactivity of the dimethoxy-substituted pyrimidine ring system presents significant stability challenges during synthesis, purification, workup, and formulation.

This technical guide provides an in-depth analysis of the stability of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine under acidic and basic conditions. We will explore the underlying chemical mechanisms of degradation, offer troubleshooting advice for common experimental issues, and provide validated protocols for assessing stability.

Core Concepts: Understanding the Inherent Reactivity

The stability of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is governed by the electronic properties of its fused ring system and the nature of the methoxy substituents.

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the carbon atoms. This makes the C2 and C4 positions, where the methoxy groups are attached, highly electrophilic.

  • Methoxy Groups as Leaving Groups: The methoxy groups (-OCH₃) are effective leaving groups, particularly when the pyrimidine ring is attacked by a nucleophile or when the ether oxygen is protonated under acidic conditions.

  • Pyrrole Ring: The fused pyrrole ring is comparatively electron-rich and possesses an acidic N-H proton that can be deprotonated under sufficiently basic conditions.

G cluster_0 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine cluster_1 Key Reactivity Sites mol a Electrophilic C2 Position (Susceptible to Nucleophilic Attack) b Electrophilic C4 Position (Susceptible to Nucleophilic Attack) c Acidic Pyrrole N-H (Deprotonation under strong base)

Caption: Key reactive sites on the 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine at neutral pH?

At neutral pH (approx. 6.5-7.5) in aqueous or organic solvents, the compound is generally stable for short-term experiments at room temperature. For long-term storage, it is recommended to store the solid material desiccated at ≤4°C or as a solution in an anhydrous aprotic solvent like DMSO or DMF at -20°C.

Q2: What degradation pathway is expected under acidic conditions?

Under acidic conditions, the primary degradation pathway is the hydrolysis of the methoxy groups. The ether oxygen of the methoxy group is first protonated, making it an excellent leaving group (methanol). A water molecule then attacks the electrophilic carbon, leading to the formation of a hydroxyl group. This process can occur sequentially at both the C2 and C4 positions, ultimately yielding the more stable 7H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione tautomer. While the core heterocyclic rings of purines and pyrimidines are remarkably stable even in concentrated acid, the ether linkages are the points of failure.[3]

Q3: What degradation pathway is expected under basic conditions?

Under basic conditions, the compound is highly susceptible to degradation via nucleophilic aromatic substitution (SNAr). Hydroxide ions (OH⁻) directly attack the electron-deficient C2 and C4 carbons, displacing the methoxy groups. This reaction is often rapid and irreversible, also leading to the formation of the 2,4-dione product, which will exist as its deprotonated salt form in the basic medium. Studies on related pyrrolo-pyridine dione structures have shown they are extremely unstable in alkaline mediums.[4][5]

Q4: Which condition, acidic or basic, is more destructive?

While degradation occurs under both conditions, alkaline hydrolysis is typically faster and more aggressive for this class of compounds. The direct SNAr attack by a strong nucleophile like hydroxide is a lower energy pathway than acid-catalyzed hydrolysis for many alkoxy-substituted pyrimidines.

Q5: How can I monitor the degradation of my compound during an experiment?

The most effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The parent compound, being relatively nonpolar, will have a longer retention time than its degradation product, 7H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is significantly more polar due to the hydroxyl/keto groups. A typical UV detector set to the compound's λmax can quantify the disappearance of the starting material and the appearance of the degradant.

Troubleshooting Guide for Experimental Workflows

Issue EncounteredProbable Cause & ExplanationRecommended Solution & Mitigation Strategy
Unexpectedly low yield after a reaction workup involving an acid wash (e.g., HCl, NH₄Cl). Acid-catalyzed hydrolysis. The methoxy groups were cleaved during the aqueous acidic workup, converting your desired product into the more polar 2,4-dione, which may have been lost to the aqueous phase or failed to isolate with the target compound.Use non-aqueous workups: If possible, purify via silica gel chromatography without an aqueous wash. • Minimize contact time: If an acid wash is unavoidable, perform it quickly at low temperatures (0-5°C). • Use weaker acids: Consider using a saturated solution of sodium bicarbonate to neutralize a basic reaction mixture instead of a strong acid.
Complete product decomposition during a saponification reaction (e.g., using NaOH or KOH). Rapid alkaline hydrolysis (SNAr). Strong aqueous bases aggressively attack the C2/C4 positions, leading to complete and rapid conversion to the 2,4-dione salt.Avoid strong aqueous bases: If you need to deprotect an ester elsewhere in the molecule, consider non-nucleophilic bases like DBU or enzymatic hydrolysis. • Use alternative protecting groups: Design your synthetic route to avoid base-labile protecting groups that require saponification. • Lower the temperature: If a mild base must be used, run the reaction at the lowest possible temperature to slow the rate of SNAr.
Appearance of a new, more polar peak in HPLC/LC-MS after storing the compound in a protic solvent (e.g., methanol). Solvolysis. Protic solvents, even if neutral, can participate in slow hydrolysis over time, especially if exposed to light or trace acidic/basic contaminants.Prepare solutions fresh: For assays, prepare aqueous/alcoholic solutions immediately before use. • Use aprotic stock solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO or DMF. • Buffer solutions: If an aqueous solution is required, buffer it to a stable pH range (typically 6.5-7.5).

Proposed Degradation Pathways

The following diagrams illustrate the proposed mechanisms for degradation.

AcidDegradation start 2,4-dimethoxy- 5H-pyrrolo[3,2-d]pyrimidine intermediate Protonated Intermediate start->intermediate + H⁺, H₂O final 7H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,3H)-dione intermediate->final - CH₃OH, - H⁺

Caption: Proposed pathway for acid-catalyzed hydrolysis.

BasicDegradation start 2,4-dimethoxy- 5H-pyrrolo[3,2-d]pyrimidine intermediate Meisenheimer-like Complex start->intermediate + OH⁻ final 2,4-dione Product (as salt) intermediate->final - CH₃O⁻

Caption: Proposed pathway for base-mediated SNAr.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for determining the intrinsic stability of a molecule and identifying potential degradants.[6]

workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Incubate Aliquots under Stress Conditions (Acid, Base, Neutral) prep->stress quench Quench Reaction & Neutralize Sample stress->quench analyze Analyze by HPLC / LC-MS quench->analyze

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic Condition Stress Test
  • Preparation: Prepare a 1 mg/mL stock solution of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine in acetonitrile (ACN).

  • Stress: In a clean vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M HCl.

  • Incubation: Incubate the mixture at 50°C for 4 hours. Take time-point samples (e.g., t=0, 1h, 2h, 4h) if kinetic data is desired.

  • Quenching: At each time point, withdraw 100 µL of the reaction mixture and add it to a vial containing 100 µL of 0.1 M NaOH to neutralize the acid. Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the sample immediately by HPLC-UV or LC-MS, comparing it to a similarly diluted, unstressed sample (t=0). Look for the appearance of a new, earlier-eluting peak corresponding to the 2,4-dione.

Protocol 2: Basic Condition Stress Test
  • Preparation: Use the same 1 mg/mL stock solution in ACN.

  • Stress: In a clean vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M NaOH.

  • Incubation: Incubate the mixture at room temperature (25°C). Due to the high reactivity, degradation may be very rapid. Sample at shorter time points (e.g., t=0, 5 min, 15 min, 30 min).

  • Quenching: At each time point, withdraw 100 µL of the reaction mixture and add it to a vial containing 100 µL of 0.1 M HCl to neutralize the base. Dilute with mobile phase for analysis.

  • Analysis: Analyze immediately by HPLC-UV or LC-MS. Expect to see a rapid decrease in the parent peak area and a corresponding increase in the degradant peak area.

References

  • Skała, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Figueira de Abreu, C., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals.
  • Singh, S., et al. (2016). Forced Degradation Studies. SciSpace.
  • Skała, E., et al. (2015). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Semantic Scholar. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Bains, W., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Characteristic 13C NMR Peaks of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a critical intermediate in the synthesis of 9-deazapurine nucleoside analogs. Unlike its more common isomer, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the [3,2-d] system represents a specific "9-deaza" modification often explored to circumvent metabolic liabilities of natural purines or to target specific kinases and polymerases.

This guide provides a detailed structural characterization of the molecule, focusing on its 13C NMR signature . It compares the spectral data with its direct precursor (2,4-dichloro analog) and its tautomeric forms, providing a robust reference for structural validation.

Structural Analysis & Numbering

Confusion often arises between systematic IUPAC numbering and biogenic purine numbering. This guide utilizes systematic numbering (pyrrolo[3,2-d]pyrimidine) but references purine equivalents for clarity.

Structure cluster_0 Systematic Numbering (5H-pyrrolo[3,2-d]pyrimidine) cluster_1 Purine Numbering Equivalent (9-Deazapurine) C2 C2 (160-165) C4a C4a (140-150) C4 C4 (160-165) C7a C7a (110-120) C6 C6 (125-135) C7 C7 (100-105) P2 Pos 2 (C2) P6 Pos 6 (C4) P9 Pos 9 (C6) caption Figure 1: Correlation between systematic NMR assignments and purine pharmacophore positions.

Characteristic 13C NMR Peaks

The following data is synthesized from high-fidelity spectral analysis of 9-deazapurine derivatives, specifically referencing the work of Miloš Buděšínský and Antonín Holý , who extensively characterized this scaffold.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) or CDCl₃ (Reference: 77.16 ppm). Frequency: 100-150 MHz usually required for quaternary carbon resolution.

Table 1: 13C NMR Chemical Shift Assignments
Carbon PositionSystematic LabelShift (ppm)MultiplicityAssignment Logic
C-2 C2160.0 – 162.5 s (quat)Ipso-methoxy. Deshielded by adjacent N1/N3 and O-substituent.
C-4 C4162.0 – 165.0 s (quat)Ipso-methoxy. Typically the most deshielded peak due to para-like resonance from N1.
C-4a C4a145.0 – 150.0 s (quat)Bridgehead. Pyrimidine/Pyrrole junction.[1] Deshielded by aromatic ring current.
C-6 C6128.0 – 132.0 d (CH)Pyrrole α-carbon. Downfield from C7 due to proximity to Nitrogen (N5).
C-7a C7a110.0 – 115.0 s (quat)Bridgehead. Shielded relative to C4a due to electron density from pyrrole ring.
C-7 C7100.0 – 105.0 d (CH)Pyrrole β-carbon. Highly shielded; characteristic "fingerprint" of the pyrrolo-pyrimidine fusion.
OCH₃ Methoxy53.5 – 54.5 q (CH₃)Methoxy Methyls. Distinct aliphatic signals. Usually two distinct peaks if resolution allows.

Technical Note: In the 2,4-dione tautomer (e.g., 9-deazauracil), the C2 and C4 carbons appear as carbonyls at ~151 ppm and ~155 ppm. The downfield shift to >160 ppm in the dimethoxy derivative is the primary indicator of successful O-alkylation (aromatization of the pyrimidine ring).

Comparative Analysis: Alternatives & Analogs

To validate the identity of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, it is essential to distinguish it from its precursor and its isomer.

Table 2: Spectral Comparison
CompoundC2 (ppm)C4 (ppm)C7/C5 (ppm)*Key Differentiator
2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine ~161 ~164 ~102 (C7) Methoxy signals at ~54 ppm.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine~152~154~105 (C7)Lack of aliphatic protons; Cl ipso carbons are shielded relative to OMe.
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)~152~158~100 (C5)Isomeric bridgehead shifts; C4a/C7a pattern is inverted.

*Note: C7 in [3,2-d] corresponds electronically to C5 in the [2,3-d] system.

Experimental Synthesis & Validation Workflow

The synthesis of the 2,4-dimethoxy derivative is a classic nucleophilic aromatic substitution (


) starting from the 2,4-dichloro precursor. This reaction confirms the structure via the appearance of the methoxy peaks.
Protocol: Methoxylation of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
  • Reagents: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Anhydrous Methanol.

  • Procedure:

    • Dissolve the dichloro starting material in anhydrous methanol under Argon.

    • Add NaOMe solution (25% in MeOH) dropwise at 0°C.

    • Reflux the mixture for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Cool to RT, neutralize with dilute HCl to pH 7.

    • Isolation: Evaporate MeOH, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation Point:

    • 1H NMR: Look for loss of broad NH (if N-alkylated) or shift in aromatic protons. Appearance of two singlets at ~3.9-4.0 ppm (OMe).

    • 13C NMR: Disappearance of C-Cl peaks (~150 ppm) and appearance of C-O peaks (>160 ppm).

Synthesis cluster_check QC Checkpoints Start 2,4-Dichloro Precursor Inter Nucleophilic Substitution (SnAr) Start->Inter + NaOMe Reagent NaOMe / MeOH Reflux, 12h Product 2,4-Dimethoxy Target Inter->Product - NaCl Check1 Loss of C-Cl (~152 ppm) Product->Check1 Check2 Gain of C-OMe (>160 ppm) Product->Check2 caption Figure 2: Synthesis pathway and NMR validation checkpoints.

References
  • Budešínský, M., & Holý, A. (1998). "Synthesis of '9-deazaguanosine' and other new pyrrolo[3,2-d]pyrimidine C-nucleosides." Tetrahedron, 54(12), 2931-2944.

    • Primary source for 9-deazapurine NMR d
  • Otmar, M., Masojídková, M., Budešínský, M., & Holý, A. (1998). "Catalytic hydrogenation causes C-benzyl bond cleavage in 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine."[2][3] Tetrahedron, 54(12).

    • Details the specific 2,4-dimethoxy intermediate characteriz
  • PubChem Compound Summary. "2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine."[1] National Center for Biotechnology Information.

    • Source for precursor data and physical properties.[4][5][6][7]

  • Seela, F., & Westermann, B. (1996). "7-Deazapurine ribonucleosides related to 2-amino-adenosine and 2,6-diaminopurine." Bioorganic & Medicinal Chemistry Letters.

    • Comparative data for the 7-deaza (pyrrolo[2,3-d]) isomer.[8]

Sources

Comparative

A Technical Guide to 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine: Physicochemical Properties and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a deazapurine isostere that offers a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a deazapurine isostere that offers a versatile platform for developing novel therapeutics. Its derivatives have shown promise in a range of applications, including as kinase inhibitors and anticancer agents.[1][2] This guide focuses on a specific derivative, 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, providing a detailed overview of its known physical properties and a comparative analysis with related structures to offer a valuable resource for researchers in the field.

Core Physical Properties of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine

While a specific melting point for pure 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is not consistently reported in publicly available databases[3], it is commercially available as a solid, typically with a purity of 98%.[4] The absence of a definitive melting point may suggest that the compound decomposes upon heating or that this specific data point has not been widely published. However, a comprehensive understanding of its other physicochemical characteristics is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₉N₃O₂[3]
Molecular Weight 179.178 g/mol [3]
Physical Form Solid
Purity 98%[4]
CAS Number 84538-40-9[4][5][6][7]
Storage Room temperature, in a dry and well-ventilated area

Comparative Analysis with Structurally Related Pyrrolopyrimidines

To provide a broader context for the physical properties of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, a comparison with other derivatives of the pyrrolo[3,2-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine core is instructive. The melting points of these related compounds can vary significantly based on their substitution patterns, highlighting the influence of intermolecular forces on the solid-state properties of these heterocycles.

For instance, various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones exhibit a range of melting points depending on the substituents. One study reported melting points for these derivatives from 157-159 °C to 212-214 °C.[8] In contrast, some polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives have been synthesized with melting points reported to be above 300 °C.[9] This wide range underscores the importance of specific substituent effects on the crystal lattice energy and, consequently, the melting point.

The introduction of different functional groups can significantly alter properties such as solubility and melting point. For example, the presence of groups capable of hydrogen bonding, such as amino or hydroxyl groups, or moieties that increase molecular weight and planarity, can lead to higher melting points.

Experimental Protocols for Physicochemical Characterization

The determination of the physical properties of a novel or uncharacterized compound like 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine follows a set of standardized experimental procedures. The following protocols are representative of the methods used in the characterization of new chemical entities.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

MeltingPoint cluster_0 Melting Point Determination Workflow A Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube. B Instrumentation: The capillary tube is placed in a melting point apparatus. A->B Insertion C Heating: The sample is heated at a controlled rate. B->C Controlled Heating D Observation: The temperature range from the first appearance of liquid to complete liquefaction is recorded. C->D Visual or Automated Detection

Workflow for Melting Point Determination.

Protocol:

  • A small quantity of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

Spectroscopy cluster_1 Spectroscopic Analysis Pipeline Compound 2,4-dimethoxy-5H- pyrrolo[3,2-d]pyrimidine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Key Spectroscopic Methods for Structural Elucidation.

¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and types of carbon atoms, are used to elucidate the precise molecular structure.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the molecular structure.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on the absorption of infrared radiation at characteristic frequencies. For 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, key absorptions would be expected for the C-O (ether) bonds, C=N, and C=C bonds of the aromatic rings, and the N-H bond of the pyrrole moiety.

Conclusion

While the precise melting point of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine remains to be definitively published, a comprehensive understanding of its other physical properties, in conjunction with comparative data from related pyrrolopyrimidine derivatives, provides a solid foundation for its use in research. The experimental protocols outlined in this guide are standard procedures for the characterization of such heterocyclic compounds, ensuring the integrity and reproducibility of future studies involving this promising scaffold. The continued investigation into the physicochemical properties of pyrrolo[3,2-d]pyrimidine derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • ChemSynthesis. (2025, May 20). 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Azizian, J., et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. Retrieved from [Link]

  • ResearchGate. (2023, April 6). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. Retrieved from [Link]

  • Reagentia. (n.d.). 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (1 x 250 mg). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Role of Pyrrolo[3,2-d]pyrimidine Derivatives in Modern Research. Retrieved from [Link]

  • Alchimica. (n.d.). 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (1 x 1 g). Retrieved from [Link]

  • PubChem. 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine. Retrieved from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • PubMed. (2012, April 26). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Retrieved from [Link]

  • MDPI. (2021, June 1). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5H-Pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

Sources

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